Megazol
描述
属性
CAS 编号 |
19622-55-0 |
|---|---|
分子式 |
C6H6N6O2S |
分子量 |
226.22 g/mol |
IUPAC 名称 |
5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10) |
InChI 键 |
VDZZTXBMKRQEPO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |
外观 |
Solid powder |
其他CAS编号 |
19622-55-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole CL 64 855 CL 64,855 CL 64855 megazol |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Primary Effect of Megazol on Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the primary mechanism of action of Megazol, focusing on its inhibitory effects on protein synthesis, particularly in the context of Trypanosoma cruzi, the etiological agent of Chagas disease.
Introduction
This compound [2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole] is a nitroimidazole derivative that has demonstrated significant trypanocidal activity. While multiple biological effects of this compound have been reported, a substantial body of evidence points towards the inhibition of protein synthesis as its primary and most potent mode of action against Trypanosoma cruzi. Early studies distinguished its mechanism from other trypanocidal drugs by highlighting its specific and drastic impact on the incorporation of amino acids into polypeptides[1]. This document synthesizes the available quantitative data, outlines the experimental approaches used to determine this effect, and presents the current understanding of its molecular mechanism.
Quantitative Data on this compound's Inhibitory Effect on Macromolecule Synthesis
The selective and potent effect of this compound on protein synthesis in T. cruzi amastigotes has been quantified through radiolabeling experiments. The following table summarizes the key findings from a comparative study, highlighting the pronounced inhibition of leucine incorporation relative to the precursors for DNA and RNA synthesis.
| Macromolecule | Precursor | Drug | Inhibition (%) |
| Protein | [³H]-Leucine | This compound | 91% |
| Protein | [³H]-Leucine | Nifurtimox | 0% |
| Protein | [³H]-Leucine | Benznidazole | 2% |
| DNA | [³H]-Thymidine | This compound | Partial Inhibition |
| RNA | [³H]-Uridine | This compound | Partial Inhibition |
| Data sourced from a study on tissue culture-derived amastigote forms of Trypanosoma cruzi.[1] |
Additionally, the overall anti-trypanosomal and cytotoxic effects of this compound have been determined, providing a broader context for its biological activity.
| Organism/Cell Line | Assay | IC₅₀ (µM) |
| T. cruzi (bloodstream form) | Growth Inhibition | 9.9 ± 0.8 |
| T. brucei (bloodstream form) | Growth Inhibition | 0.14 ± 0.01 |
| T. brucei (procyclic form) | Growth Inhibition | 0.28 ± 0.01 |
Proposed Mechanism of Action
The precise molecular target of this compound within the protein synthesis machinery of Trypanosoma cruzi has not been fully elucidated. However, the available data strongly suggest a direct or indirect inhibition of the translational apparatus. The drastic and selective inhibition of radiolabeled leucine incorporation, without a corresponding level of inhibition of thymidine or uridine incorporation, indicates that the primary effect is at the level of translation, rather than transcription or DNA replication[1].
While other nitroheterocyclic drugs like nifurtimox and benznidazole are thought to exert their effects primarily through the generation of oxidative stress and DNA damage, this compound's distinct profile of macromolecule synthesis inhibition suggests a different primary mechanism[1][2]. It is hypothesized that a metabolite of this compound, formed by the reduction of its nitro group by parasitic nitroreductases, is the active agent[3][4][5][6]. This reactive metabolite is then thought to interact with components of the ribosome or essential translation factors, leading to a cessation of polypeptide chain elongation or initiation.
Experimental Protocols
The key experimental evidence for this compound's effect on protein synthesis comes from metabolic labeling studies using radiolabeled precursors. Below is a detailed methodology based on the descriptions in the cited literature.
Experiment: Assessment of Macromolecule Synthesis Inhibition in T. cruzi Amastigotes
Objective: To quantify the effect of this compound on the rate of protein, DNA, and RNA synthesis in Trypanosoma cruzi amastigotes.
Materials:
-
T. cruzi amastigotes (tissue culture-derived)
-
Culture medium (e.g., RPMI-1640)
-
This compound, Nifurtimox, Benznidazole (dissolved in a suitable solvent, e.g., DMSO)
-
[³H]-Leucine (for protein synthesis)
-
[³H]-Thymidine (for DNA synthesis)
-
[³H]-Uridine (for RNA synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Parasite Culture: T. cruzi amastigotes are cultured in vitro to a desired density.
-
Drug Treatment: The parasite culture is divided into experimental and control groups. Experimental groups are treated with this compound, Nifurtimox, or Benznidazole at a final concentration (e.g., 10 µg/mL). A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The cultures are incubated under appropriate conditions for a set period (e.g., 2 hours).
-
Radiolabeling: Following the drug incubation period, the respective radiolabeled precursors ([³H]-Leucine, [³H]-Thymidine, or [³H]-Uridine) are added to the cultures at a final concentration (e.g., 1 µCi/mL).
-
Labeling Incubation: The cultures are incubated for a further period (e.g., 1 hour) to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.
-
Termination of Incorporation: The incubation is stopped by the addition of cold, concentrated trichloroacetic acid (TCA) to a final concentration of 5-10%. This precipitates the macromolecules (proteins, DNA, RNA) while leaving unincorporated precursors in solution.
-
Washing: The precipitated macromolecules are collected by filtration through glass fiber filters. The filters are washed multiple times with cold 5% TCA to remove any remaining unincorporated radiolabeled precursors.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of macromolecule synthesis.
-
Data Analysis: The percentage of inhibition is calculated by comparing the CPM of the drug-treated groups to the CPM of the vehicle-treated control group: % Inhibition = [1 - (CPM_treated / CPM_control)] * 100
Other Reported Mechanisms of Action
While protein synthesis inhibition is considered the primary effect, other mechanisms of action for this compound have been proposed and investigated, which may contribute to its overall trypanocidal activity. These include:
-
DNA Damage: this compound has been shown to be associated with DNA damage, particularly in DNA repair-deficient mutants of Trypanosoma brucei[2].
-
Reductive Stress: The reduction of the nitro group on this compound can lead to the formation of nitro radical anions, which can induce reductive stress within the parasite[2].
-
Interference with Thiol Metabolism: Some studies suggest that this compound may affect intracellular thiol levels, particularly trypanothione, a key antioxidant in trypanosomes.
It is plausible that these different mechanisms are not mutually exclusive and may act in concert to result in parasite death. However, the initial and most dramatic effect observed is the shutdown of protein synthesis.
Conclusion
The primary effect of this compound on Trypanosoma cruzi is a potent and selective inhibition of protein synthesis. This has been demonstrated through quantitative analysis of radiolabeled precursor incorporation, where a 91% reduction in protein synthesis was observed[1]. The exact molecular target within the translational machinery remains to be identified, representing a critical area for future research. A deeper understanding of this mechanism could facilitate the design of new, more potent, and less toxic derivatives for the treatment of Chagas disease. The experimental protocols outlined in this guide provide a framework for further investigation into the specific stage of protein synthesis (initiation, elongation, or termination) that is affected by this compound.
References
- 1. Effect of this compound on Trypanosoma brucei brucei acute and subacute infections in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of trypanocidal drugs on protein biosynthesis in vitro and in vivo by Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Megazol's Precision Strike: A Technical Guide to its Selective Inhibition of Macromolecule Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the trypanocidal drug Megazol reveals its highly selective mechanism of action, primarily targeting protein synthesis within the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the quantitative data, experimental protocols, and molecular pathways underlying this compound's potent and specific activity.
This compound, a nitroimidazole derivative, has demonstrated significant efficacy against various strains of T. cruzi. Its mode of action, however, distinguishes it from other trypanocidal agents. Experimental evidence strongly indicates that this compound's primary effect is the drastic inhibition of protein biosynthesis, with a comparatively minor impact on DNA and RNA synthesis. This selective activity presents a promising avenue for the development of more targeted and less toxic therapeutic strategies against Chagas disease.
Quantitative Analysis of Macromolecule Synthesis Inhibition
Studies utilizing radiolabeled precursors have been instrumental in quantifying the selective impact of this compound on macromolecule biosynthesis in T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. The incorporation of [³H]-leucine, [³H]-thymidine, and [³H]-uridine serves as a direct measure of protein, DNA, and RNA synthesis, respectively.
Table 1: Effect of this compound on Macromolecule Synthesis in T. cruzi Amastigotes
| Macromolecule | Radiolabeled Precursor | Inhibition (%) | Reference Compound | Inhibition (%) |
| Protein Synthesis | [³H]-leucine | 91 | Nifurtimox | 0 |
| Benznidazole | 2 | |||
| DNA Synthesis | [³H]-thymidine | Partial | Nifurtimox | Partial |
| Benznidazole | Partial | |||
| RNA Synthesis | [³H]-uridine | Partial | Nifurtimox | Partial |
| Benznidazole | Partial |
Data compiled from studies on tissue culture-derived amastigotes. "Partial" indicates a lower level of inhibition compared to that observed for protein synthesis.[1]
The data clearly illustrates that this compound exerts a profound and selective inhibitory effect on protein synthesis, a mechanism distinct from that of the currently used drugs, nifurtimox and benznidazole.[1]
Further studies have established the 50% inhibitory concentration (IC₅₀) values of this compound against different life cycle stages of Trypanosoma brucei, the parasite responsible for African sleeping sickness. These values, while not directly measuring macromolecule synthesis inhibition, provide a crucial indicator of the drug's potent trypanocidal activity.
Table 2: In Vitro Activity of this compound against Trypanosoma brucei
| Parasite Stage | IC₅₀ (μM) |
| Procyclic forms | 0.28 ± 0.01 |
| Bloodstream forms | 0.15 ± 0.02 |
IC₅₀ values were determined using the Alamar Blue assay.[2]
Experimental Protocols
A clear understanding of the methodologies employed to investigate this compound's activity is essential for the replication and advancement of this research. The following sections detail the key experimental protocols.
Radiolabeling Assay for Macromolecule Synthesis Inhibition
This protocol is designed to quantify the rate of DNA, RNA, and protein synthesis in T. cruzi by measuring the incorporation of specific radiolabeled precursors.
Materials:
-
T. cruzi culture (e.g., amastigotes)
-
Culture medium (e.g., LIT medium)
-
This compound (and other test compounds)
-
[³H]-thymidine
-
[³H]-uridine
-
[³H]-leucine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Parasite Culture: Cultivate T. cruzi amastigotes in an appropriate culture medium to the desired density.
-
Drug Treatment: Incubate the parasite cultures with varying concentrations of this compound or control compounds for a predetermined period.
-
Radiolabeling: Add the specific radiolabeled precursor ([³H]-thymidine, [³H]-uridine, or [³H]-leucine) to the cultures and incubate for a defined period to allow for incorporation.
-
Precipitation: Terminate the incorporation by adding cold trichloroacetic acid (TCA) to precipitate the macromolecules (DNA, RNA, and proteins).
-
Washing: Wash the precipitate sequentially with cold TCA and ethanol to remove unincorporated radiolabel.
-
Collection: Collect the precipitate on glass fiber filters.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of macromolecule synthesis for each drug concentration by comparing the counts per minute (CPM) of treated samples to untreated controls.
Alamar Blue Cell Viability Assay
The Alamar Blue assay is a widely used method to determine the viability and proliferation of cells, including trypanosomes, in response to drug treatment.
Materials:
-
Trypanosoma culture
-
96-well microplates
-
Culture medium
-
This compound (and other test compounds)
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a known number of trypanosomes into the wells of a 96-well microplate.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include wells with untreated cells as a positive control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under appropriate culture conditions.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional period (e.g., 4-6 hours).
-
Fluorescence Measurement: Measure the fluorescence of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of viability for each concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and its investigation, the following diagrams have been generated using the DOT language for Graphviz.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Passive Diffusion Uptake of Megazol in Parasites
This technical guide provides a comprehensive overview of the passive diffusion mechanism responsible for the uptake of the nitroimidazole drug this compound in various parasites, with a primary focus on Trypanosoma species. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the core processes to support further research and drug development efforts.
Introduction to this compound and its Uptake
This compound, a 5-nitroimidazole compound, has demonstrated significant efficacy against a range of protozoan parasites, including Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[1][2] Understanding the mechanism by which this compound enters the parasite is fundamental to optimizing its therapeutic potential and overcoming potential resistance. While it can interact with parasite transporters, extensive research has confirmed that the primary route of entry for this compound into trypanosomes is passive diffusion.[1][2][3][4][5]
The uptake process is characterized by a biphasic pattern. Initially, there is a very rapid equilibration of the drug across the parasite's plasma membrane, consistent with simple passive diffusion.[2][3][4] This is followed by a slower, more sustained accumulation phase, which is believed to be a result of the intracellular metabolic activation of this compound by parasitic nitroreductases (NTR).[1][2][3][4] This activation traps the drug within the cell and leads to the generation of cytotoxic metabolites that damage parasite DNA and inhibit protein synthesis.[1][5][6]
Quantitative Data on this compound Activity and Uptake
The following tables summarize key quantitative data related to the biological activity of this compound and its interaction with parasite transport mechanisms.
Table 1: In Vitro Efficacy of this compound against Trypanosoma brucei
| Parasite Stage | IC₅₀ (μM) | Reference |
| Procyclic Forms | 0.28 ± 0.01 | [5] |
| Bloodstream Forms | 0.15 ± 0.02 | [5] |
Table 2: Effect of this compound on Adenosine Transport via the P2 Transporter in T. brucei
| This compound Concentration | Adenosine Uptake (% of Control) | Reference |
| 0.1 mM | 88 ± 4% | [4] |
| 1.0 mM | 49 ± 2% | [4] |
Table 3: Inhibition of Macromolecule Synthesis in T. cruzi Amastigotes by this compound
| Macromolecule Precursor | Inhibition of Incorporation | Reference |
| [³H]-Leucine (Protein) | 91% | [6] |
| [³H]-Thymidine (DNA) | Partial Inhibition | [6] |
| [³H]-Uridine (RNA) | Partial Inhibition | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the uptake and activity of this compound.
3.1. Drug Uptake Assay via Centrifugation Through Oil
This method is used to measure the rapid uptake of a compound into parasites by quickly separating the cells from the incubation medium.
-
Parasite Preparation: Harvest parasites (e.g., T. brucei) in their logarithmic growth phase. Wash the cells twice with a suitable transport buffer (e.g., HMI-9 medium without serum) and resuspend to a final concentration of approximately 4 x 10⁸ cells/mL.
-
Incubation: In a microcentrifuge tube, add 100 µL of the parasite suspension to 100 µL of transport buffer containing the desired concentration of this compound (e.g., 10 µM).
-
Uptake Termination: At specified time points (e.g., 5, 15, 30, 60 seconds), terminate the uptake by adding 1 mL of ice-cold transport buffer and immediately centrifuging the suspension (e.g., at 12,000 x g for 1 minute) through a layer of oil (e.g., a 2:1 mixture of di-n-butylphthalate and di-iso-octylphthalate). This pellets the parasites while the aqueous medium and remaining drug stay above the oil layer.
-
Quantification: Aspirate the aqueous and oil layers. Lyse the parasite pellet with a suitable solvent or detergent. The intracellular concentration of this compound can then be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or, if a radiolabeled version is used, by scintillation counting.
3.2. In Vitro Drug Sensitivity (IC₅₀) Assay
This assay determines the concentration of a drug required to inhibit parasite growth by 50%.
-
Cell Seeding: Cultivate parasites to the mid-log phase. Dilute the parasites in fresh culture medium to a starting concentration (e.g., 1 x 10⁵ cells/mL for T. brucei bloodstream forms).
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate.
-
Incubation: Add the parasite suspension to each well of the 96-well plate containing the drug dilutions. Include control wells with no drug. Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a period that allows for several rounds of cell division (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability. For T. brucei, the Alamar Blue (resazurin) assay is commonly used. Add Alamar Blue solution to each well and incubate for an additional 4-6 hours. Measure the fluorescence or absorbance. The amount of resorufin produced is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
3.3. Macromolecule Biosynthesis Inhibition Assay
This protocol assesses the effect of a drug on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.
-
Parasite Preparation: Collect and wash parasites (e.g., T. cruzi amastigotes) and resuspend them in a minimal essential medium to a density of approximately 1 x 10⁷ cells/mL.
-
Drug Exposure: Pre-incubate the parasites with this compound at a test concentration (e.g., 30 µM) for a set period (e.g., 1 hour).
-
Radiolabeling: Add a radiolabeled precursor to the cell suspension. Use [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis. Incubate for an additional period (e.g., 2 hours).
-
Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This precipitates the macromolecules.
-
Washing and Quantification: Collect the precipitate by filtering the suspension through glass fiber filters. Wash the filters extensively with 5% TCA and then with ethanol to remove any unincorporated radiolabel.
-
Analysis: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. Compare the counts per minute (CPM) of the drug-treated samples to the untreated controls to determine the percentage of inhibition.[6]
Visualizations of Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key concepts of this compound uptake and the experimental workflows.
Caption: this compound passive diffusion and intracellular activation pathway.
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake of the nitroimidazole drug this compound by African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Foundational research on Megazol as a nitroimidazole-thiadiazole derivative
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the foundational research on Megazol ( CL 64 ,855), a potent nitroimidazole-thiadiazole derivative. This compound has demonstrated significant activity against various protozoan parasites, particularly Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. This document consolidates key findings on its mechanism of action, quantitative efficacy, experimental protocols, and the development of its derivatives, offering a comprehensive resource for the scientific community.
Chemical Structure and Synthesis
This compound, chemically known as 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, is a nitroheterocyclic compound.[1][2] Its structure features a 5-nitroimidazole ring linked to a 1,3,4-thiadiazole moiety.[3] The synthesis of this compound can be achieved through various synthetic routes, often starting from 1-methylimidazole. A common pathway involves cyanation, cyclization with thiosemicarbazide, nitration, and subsequent deacetylation.[2]
Caption: A simplified workflow for the chemical synthesis of this compound.
Mechanism of Action
The trypanocidal activity of this compound is attributed to a multi-faceted mechanism that appears to differ depending on the target parasite. The core of its action involves the reduction of its nitro group to form a nitro radical anion.[1][2]
2.1. Intracellular Activation and DNA Damage
This compound is believed to enter the trypanosome primarily via passive diffusion.[1][4] Once inside, it is activated by nitroreductase enzymes, which catalyze the reduction of the nitro group on the imidazole ring.[3] This process generates reactive nitro radical anion derivatives that can directly damage cellular macromolecules.[1]
A significant body of evidence points to DNA damage as a key mechanism of this compound's trypanocidal effect, particularly in Trypanosoma brucei.[1][5] Studies have shown that DNA repair-deficient T. brucei mutants are hypersensitive to the drug, supporting the hypothesis that its activity is associated with DNA damage.[1][5]
2.2. Inhibition of Protein Synthesis
In studies involving Trypanosoma cruzi, this compound has been shown to cause a drastic inhibition of protein synthesis.[6] Experiments measuring the incorporation of radiolabeled precursors demonstrated a selective and potent inhibition of [3H]-leucine incorporation, while the effects on DNA and RNA synthesis were less pronounced.[6] In comparative studies, this compound was found to be a more potent inhibitor of protein and DNA synthesis than both nifurtimox and benznidazole.[6]
Caption: this compound's proposed intracellular activation and downstream effects.
Quantitative Efficacy Data
The in vitro activity of this compound has been quantified against various forms of trypanosomes. The following table summarizes key efficacy data from the literature.
| Compound | Parasite | Stage | Parameter | Value | Reference |
| This compound | T. b. brucei (AnTat 1-9) | Bloodstream | EC50 | 0.01 µg/mL | [7] |
| This compound | T. b. brucei (Strain 427) | Bloodstream | IC50 | 0.15 ± 0.02 µM | [1][8] |
| This compound | T. b. brucei (Strain 427) | Procyclic | IC50 | 0.28 ± 0.01 µM | [1][8] |
| This compound | T. b. brucei (Wild type) | Bloodstream | IC50 | 0.13 ± 0.0025 µM | [9] |
| This compound | T. b. brucei (RAD51-/-) | Bloodstream | IC50 | 0.029 ± 0.002 µM | [9] |
| This compound Derivative (17) | T. cruzi | - | EC50 | 0.15 µg/mL | [10] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. Below are summaries of key experimental protocols used in the study of this compound.
4.1. Drug Sensitivity Assay (Alamar Blue)
This assay is used to determine the IC50 of a drug against bloodstream forms of T. brucei.[1][8]
-
Cultivation : T. b. brucei bloodstream forms are cultivated using standard techniques.[1]
-
Drug Exposure : Parasites are exposed to serial dilutions of this compound in a 96-well plate.
-
Incubation : The plates are incubated for a set period (e.g., 48-72 hours) to allow for drug action.
-
Alamar Blue Addition : Alamar Blue (resazurin) solution is added to each well.
-
Readout : After a further incubation period, the fluorescence or absorbance is measured. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Calculation : The IC50 value is calculated as the drug concentration that produces a 50% decrease in cell proliferation compared to untreated controls.[1][8]
4.2. In Vitro Resistance Induction
This protocol is designed to select for drug-resistant parasite populations.[1][8]
Caption: A stepwise process for selecting this compound-resistant trypanosomes.
Protocol Steps:
-
Initial Exposure : Wild-type trypanosomes are exposed to a low starting concentration of this compound (e.g., 0.01 µM for procyclics).[1][8]
-
Incremental Increase : The drug concentration is doubled every two weeks.[1][8]
-
Cultivation Period : This process is continued for an extended period, such as six months.[1][8]
-
Cloning : Parasites that can tolerate significantly higher concentrations of the drug (e.g., 10 µM for procyclics) are then cloned by limiting dilution to ensure a genetically homogenous resistant population.[1][8]
4.3. Macromolecule Biosynthesis Assay
This method assesses the effect of a drug on the synthesis of DNA, RNA, and proteins.[6]
-
Parasite Preparation : Tissue culture-derived amastigotes of T. cruzi are obtained.[6]
-
Drug Incubation : The parasites are incubated with this compound at a specific concentration.
-
Radiolabeling : Radiolabeled precursors ([3H]-thymidine for DNA, [3H]-uridine for RNA, and [3H]-leucine for protein) are added to the cultures.[6]
-
Harvesting : After incubation, the cells are harvested, and the macromolecules are precipitated (e.g., using trichloroacetic acid).
-
Quantification : The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis : The percentage of inhibition of each biosynthetic pathway is calculated by comparing the radioactivity in drug-treated samples to that in untreated controls.[6]
This compound Derivatives and Structure-Activity Relationships
Efforts have been made to synthesize and evaluate derivatives of this compound to improve its therapeutic index and overcome potential resistance.[11] This research involves modifying the core structure, such as by substituting groups at the 4-position of the imidazole ring or replacing the amine group on the thiadiazole ring.[10][11] For example, the synthesis of 1-acetyl, 1-propyl, and 1-nonyl derivatives has been explored.[11] However, initial studies on some derivatives, such as those with substitutions at the 4-position of the imidazole ring, resulted in compounds that were less active than the parent this compound.[10] This highlights the critical nature of the original structure for its potent trypanocidal activity.
Genotoxicity and Cytotoxicity
A significant concern with nitroheterocyclic compounds is their potential for mutagenicity and genotoxicity, which has limited the clinical use of this compound.[3][12] In vitro studies using the Comet assay on mammalian cells have shown that this compound can induce DNA damage in a dose-dependent manner.[12] The genotoxic effects appear to be modulated by cellular conditions, such as the presence of cytochrome P-450, which may detoxify the drug.[12] These toxicity concerns are a primary driver for the development of new this compound analogs with a potentially safer profile.[13]
Conclusion
This compound remains a pivotal compound in the study of anti-trypanosomal drugs. Its foundational research has illuminated a complex mechanism of action involving intracellular activation to radical species that induce both DNA damage and inhibition of protein synthesis. While its potent efficacy is well-documented, concerns regarding genotoxicity have hindered its clinical advancement. The detailed experimental protocols and quantitative data presented here serve as a critical resource for ongoing research aimed at understanding its biological activity and for the rational design of new, safer nitroimidazole-thiadiazole derivatives for the treatment of neglected tropical diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of the nitroimidazole drug this compound by African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a trypanocidal nitroimidazole, is associated with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Studies on the Trypanocidal Activity of Megazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the trypanocidal activity of Megazol, a nitroimidazole-thiadiazole derivative. This compound has demonstrated significant efficacy against various species and life cycle stages of Trypanosoma, the causative agent of Chagas disease and African trypanosomiasis. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and development in this area.
Quantitative Data on Trypanocidal Activity
The following tables summarize the in vitro activity of this compound against different Trypanosoma species and life cycle stages, as reported in various preliminary studies.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei
| Species & Strain | Life Cycle Stage | Assay Method | IC50 / EC50 (µM) | Reference |
| T. brucei brucei (strain 427) | Bloodstream forms | Alamar Blue | 0.15 ± 0.02 | [1] |
| T. brucei brucei (strain 427) | Procyclic forms | Cell counting | 0.28 ± 0.01 | [1] |
| T. brucei | Bloodstream forms | Not specified | 0.14 | [2] |
| T. b. brucei | Not specified | Not specified | 0.01 µg/ml | [3][4] |
Table 2: In Vitro Activity of this compound against Trypanosoma cruzi
| Species & Strain | Life Cycle Stage | IC50 / LD50 (µM) | Reference |
| T. cruzi | Not specified | LD50 is 25-fold lower than its bioisostere | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Trypanosoma Species | Treatment Regimen | Outcome | Reference |
| Swiss mice | T. b. brucei (acute infection) | Not specified | Cured the acute disease | [3] |
| Swiss mice | T. b. brucei (subacute infection with CNS involvement) | This compound alone | Did not cure | [3] |
| Swiss mice | T. b. brucei (subacute infection with CNS involvement) | Combined with suramin | Effective, remission without relapse | [3] |
| Sheep | T. b. brucei | Single oral dose (40 or 80 mg/kg) | High failure rate due to poor drug availability | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's trypanocidal activity.
In Vitro Drug Sensitivity Assay (Alamar Blue Method)
This protocol is adapted from studies determining the IC50 of this compound against bloodstream forms of Trypanosoma brucei.[1][5]
Objective: To determine the concentration of a compound that inhibits parasite proliferation by 50% (IC50).
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Culture T. brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO2.
-
Serial Dilution: Prepare serial dilutions of this compound in complete HMI-9 medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a blank (medium only).
-
Parasite Seeding: Add parasites to each well (except the blank) at a final density of 2 x 10^4 cells/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).
-
Second Incubation: Incubate the plate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Macromolecule Biosynthesis Inhibition Assay
This protocol is based on studies investigating the effect of this compound on protein, DNA, and RNA synthesis in Trypanosoma cruzi amastigotes.[6]
Objective: To assess the inhibitory effect of a compound on the incorporation of radiolabeled precursors into macromolecules (proteins, DNA, RNA).
Materials:
-
Tissue culture-derived T. cruzi amastigotes
-
Appropriate culture medium
-
This compound
-
Radiolabeled precursors: [3H]-leucine, [3H]-thymidine, [3H]-uridine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Parasite Preparation: Harvest and resuspend tissue culture-derived amastigotes in fresh medium.
-
Drug Treatment: Incubate the parasites with this compound at a predetermined concentration for a specified period. Include a no-drug control.
-
Radiolabeling: Add the respective radiolabeled precursor ([3H]-leucine for protein, [3H]-thymidine for DNA, or [3H]-uridine for RNA synthesis) to the parasite suspensions and incubate for a defined time.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the macromolecules.
-
Washing: Wash the precipitate multiple times with cold TCA to remove unincorporated precursors.
-
Scintillation Counting: Dissolve the final precipitate in a suitable solvent and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the percentage of inhibition of precursor incorporation in the drug-treated samples compared to the untreated controls.
In Vivo Efficacy Study in a Mouse Model of Acute Chagas Disease
This protocol provides a general framework for assessing the in vivo efficacy of this compound, based on descriptions of experimental treatments in mice.[3][7]
Objective: To evaluate the ability of a compound to reduce parasitemia and prevent mortality in mice infected with Trypanosoma cruzi.
Materials:
-
Laboratory mice (e.g., Swiss Webster or C57BL/6)
-
Infective trypomastigotes of a virulent T. cruzi strain
-
This compound formulation for oral or intraperitoneal administration
-
Equipment for tail vein blood collection and parasite counting (hemocytometer)
Procedure:
-
Infection: Infect mice with a standardized inoculum of T. cruzi trypomastigotes via the intraperitoneal route.
-
Treatment Initiation: Begin treatment with this compound at a defined dose and schedule on a specific day post-infection (e.g., day 5). Include a vehicle-treated control group.
-
Parasitemia Monitoring: Monitor parasitemia in tail vein blood samples at regular intervals using a hemocytometer.
-
Mortality Monitoring: Record the survival of mice in each group daily.
-
Data Analysis: Plot the mean parasitemia over time for each group. Compare the survival curves of the treated and control groups using Kaplan-Meier analysis.
Visualizations
The following diagrams illustrate key concepts related to the trypanocidal activity of this compound.
Caption: Proposed mechanisms of trypanocidal action of this compound.
Caption: Workflow for in vitro drug sensitivity testing using the Alamar Blue assay.
Caption: General workflow for in vivo efficacy studies in a mouse model.
Discussion of Core Findings
Preliminary studies have consistently demonstrated the potent trypanocidal activity of this compound. Its proposed mechanisms of action are multifaceted, primarily involving the induction of DNA damage following nitroreduction within the parasite.[2][8] Evidence also suggests that this compound may interfere with protein synthesis and deplete intracellular thiols, such as trypanothione, which is crucial for the parasite's antioxidant defense system.[1][9]
In vitro studies have established low micromolar to nanomolar IC50 and EC50 values against both T. brucei and T. cruzi.[1][2][3] In vivo experiments in mouse models have shown that this compound can cure acute infections.[3] However, its efficacy in the chronic stage, particularly with central nervous system involvement, may require combination therapy.[3] Pharmacokinetic studies in sheep have highlighted potential challenges with oral bioavailability, indicating that the route of administration is a critical factor for in vivo efficacy.[4]
Despite its promising activity, concerns regarding the mutagenic potential of this compound, a common issue with nitroheterocyclic compounds, have been raised.[2] This has spurred the synthesis and evaluation of numerous this compound analogs with the aim of retaining trypanocidal activity while reducing toxicity.[2]
This technical guide provides a consolidated resource for researchers working on the development of new trypanocidal agents. The detailed protocols and summarized data are intended to facilitate the design of further experiments to fully elucidate the potential of this compound and its derivatives as treatments for trypanosomiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Trypanosoma brucei brucei acute and subacute infections in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Activity of this compound, a trypanocidal nitroimidazole, is associated with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Context of Megazol's Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Megazol (formerly known as CL 64 ,855) is a 5-nitroimidazole derivative that emerged in the late 1960s as a potent antimicrobial agent with a broad spectrum of activity. This technical guide delves into the historical context of its discovery by Berkelhammer and Asato at the American Cyanamid Company in 1968, and its subsequent development as a promising therapeutic agent, particularly against trypanosomiasis. The document outlines the original synthesis, early in vitro and in vivo experimental findings, and the elucidated mechanism of action, providing researchers with a comprehensive understanding of this significant compound in the field of tropical medicine. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate comprehension.
Discovery and Initial Synthesis
This compound, chemically identified as 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, was first synthesized in 1968 by G. Berkelhammer and G. Asato of the American Cyanamid Company.[1] The initial report highlighted its potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as several parasitic infections in rodent models.[1]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound was achieved through the reaction of 1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide with hydrochloric acid.
Materials:
-
1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
-
6N Hydrochloric Acid
-
Water
Procedure:
-
0.3 g of 1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide is heated with 7 ml of 6N hydrochloric acid for 15 minutes.
-
The resulting solution is then cooled.
-
The cooled solution is diluted with water.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
The final product is 2-(2-amino-1,3,4-thiadiazol-5-yl)-1-methyl-5-nitroimidazole with a melting point of 266-268°C.[2]
Early In Vitro Efficacy Studies
Initial in vitro studies rapidly established the potent trypanocidal activity of this compound. These studies were crucial in shifting the focus of its development towards the treatment of trypanosomiasis.
Data Presentation: In Vitro Activity of this compound
| Parasite Species | Parasite Stage | Metric | Value | Reference |
| Trypanosoma brucei brucei | Bloodstream forms | IC50 | 0.15 ± 0.02 µM | [1][3] |
| Trypanosoma brucei brucei | Procyclic forms | IC50 | 0.28 ± 0.01 µM | [1][3] |
| Trypanosoma cruzi | Amastigotes | % Inhibition of [3H]-leucine incorporation | 91% | [4] |
Experimental Protocol: In Vitro Trypanocidal Activity Assay (Representative)
This protocol is a composite of methodologies described in early studies for determining the in vitro activity of compounds against Trypanosoma species.
Materials:
-
Trypanosoma brucei bloodstream forms or Trypanosoma cruzi amastigotes
-
Appropriate culture medium (e.g., MEM, RPMI-1640) supplemented with fetal bovine serum
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell counting apparatus (e.g., Neubauer chamber)
-
Resazurin-based viability dye (e.g., AlamarBlue)
Procedure:
-
Parasite Culture: Trypanosoma parasites are cultured in their respective appropriate media to the desired growth phase (e.g., logarithmic phase for bloodstream forms).
-
Compound Dilution: A serial dilution of the this compound stock solution is prepared in the culture medium.
-
Assay Setup: Parasites are seeded into the wells of a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/mL).
-
Drug Exposure: The various concentrations of this compound are added to the wells containing the parasites. Control wells with no drug and wells with a reference drug are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) under appropriate conditions (37°C, 5% CO2).
-
Viability Assessment:
-
Cell Counting: An aliquot from each well is taken, and the number of viable parasites is determined using a Neubauer chamber under a microscope.
-
Metabolic Assay: A resazurin-based dye is added to each well, and the plate is incubated for a further 4-24 hours. The fluorescence or absorbance is then measured using a microplate reader to determine the percentage of viable cells.
-
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits 50% of parasite growth) is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Early In Vivo Efficacy Studies
Following the promising in vitro results, in vivo studies in animal models were conducted to evaluate the therapeutic potential of this compound.
Data Presentation: In Vivo Activity of this compound in Mice
| Animal Model | Parasite Strain | Treatment Regimen | Outcome | Reference |
| Swiss mice | Trypanosoma cruzi | 200 mg/kg, single oral dose, 5 days post-infection | Undetectable parasitemia and 100% survival | [5][6] |
| Swiss mice | Trypanosoma cruzi | 50 and 100 mg/kg/day, oral, for 10 days | Significant decrease in parasitemia and mortality | [7] |
Experimental Protocol: In Vivo Murine Model of Acute Chagas Disease (Representative)
This protocol is a generalized representation of the methodologies used in early in vivo studies of this compound.
Materials:
-
Swiss mice (or other appropriate strain)
-
Infective forms of Trypanosoma cruzi (e.g., bloodstream trypomastigotes)
-
This compound formulation for oral administration
-
Animal handling and infection equipment
-
Microscope and slides for parasitemia determination
Procedure:
-
Animal Infection: Mice are inoculated intraperitoneally with a specific number of infective T. cruzi trypomastigotes.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 5 days), treatment with this compound is initiated.
-
Drug Administration: this compound is administered orally via gavage at the specified dose and for the indicated duration. A control group of infected mice receives the vehicle only.
-
Monitoring:
-
Parasitemia: Blood samples are taken from the tail vein of the mice at regular intervals, and the number of parasites per milliliter of blood is determined by microscopic examination.
-
Mortality: The survival of the mice in each group is monitored daily.
-
-
Data Analysis: The effect of the treatment on the course of infection is evaluated by comparing the parasitemia levels and survival rates of the treated group with the control group.
Mechanism of Action
The trypanocidal activity of this compound is attributed to its bioreductive activation within the parasite. Like other nitroimidazoles, this compound is a prodrug that requires enzymatic reduction of its nitro group to exert its cytotoxic effects.
Signaling Pathway: Bioreductive Activation of this compound
Studies have shown that the primary effect of this compound is associated with a significant impairment of protein synthesis, as evidenced by a drastic inhibition of [3H]-leucine incorporation in T. cruzi.[4] This mechanism of action is distinct from other nitro-drugs like nifurtimox and benznidazole.[4] Furthermore, the formation of the nitro anion radical and other reactive metabolites leads to DNA damage, contributing to the parasite's death.[1]
Experimental Workflow: Investigating the Mechanism of Action
Conclusion
The discovery and initial development of this compound represent a significant milestone in the search for effective treatments for trypanosomal diseases. Its broad-spectrum activity and potent efficacy in early studies underscored its potential as a valuable therapeutic agent. Although concerns about its mutagenicity later limited its clinical development, the historical context of this compound's discovery provides valuable insights for contemporary drug discovery and development efforts. The detailed experimental protocols and data presented in this guide offer a foundation for researchers seeking to understand the origins of this important nitroimidazole compound and to explore new derivatives with improved safety profiles.
References
- 1. 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3, 4-thiadiazole: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Development and Introduction of Fexinidazole into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of new nitroimidazoles for experimental trichomoniasis, amebiasis, and trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Megazol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in-sovitro efficacy of Megazol, a nitroimidazole-based compound with potent activity against various trypanosomatid parasites. The following sections outline key assays for determining parasite viability, growth inhibition, and elucidating the mechanism of action of this compound.
Overview of this compound's Mechanism of Action
This compound is a pro-drug that requires activation by a parasitic nitroreductase (NTR).[1][2] Once inside the parasite, the nitro group of this compound is reduced, generating a nitro radical anion.[3] This reactive species is believed to exert its trypanocidal effect through multiple downstream mechanisms, including inducing DNA damage and inhibiting protein synthesis.[1][3][4] Studies on Trypanosoma cruzi have shown that this compound drastically inhibits the incorporation of [3H]-leucine, suggesting a primary effect on protein synthesis.[4] Furthermore, its activity is associated with DNA damage, as evidenced by the hypersensitivity of DNA repair-deficient Trypanosoma brucei mutants to the drug.[3][5] this compound's mode of action is considered distinct from other nitroaromatic drugs like nifurtimox, as it does not appear to rely on oxidative stress via redox cycling.[3]
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ackerleylab.com [ackerleylab.com]
- 3. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Megazol analysis in plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megazol, a nitroimidazole derivative, is a potent trypanocidal agent. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and drug efficacy studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human and rat plasma. The described method is sensitive, specific, and suitable for routine analysis in a drug development setting.
Principle
This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS), Tinidazole, from plasma proteins and other endogenous interferences. The separation is achieved on a reversed-phase C8 column with UV detection at 360 nm. The chromatographic conditions are optimized to provide excellent resolution and peak shape for both this compound and the internal standard.
Experimental
Materials and Reagents
-
This compound reference standard
-
Tinidazole (Internal Standard)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Phosphoric acid (analytical grade)
-
Drug-free human or rat plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Kromasil C8 (5 µm, 250 x 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 3.0) (17:83, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 360 nm |
| Internal Standard (IS) | Tinidazole |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tinidazole in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Tinidazole stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with the appropriate amount of this compound working standard solution.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the step-by-step procedure for extracting this compound from plasma samples.
Caption: Liquid-Liquid Extraction Workflow for this compound in Plasma.
Chromatographic Analysis
The following diagram illustrates the logical flow of the HPLC analysis.
Caption: HPLC Analysis Workflow.
Method Validation and Performance Characteristics
The method was validated according to established guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | > 2000 | > 3000 |
| Resolution | > 2 | > 3 |
Quantitative Performance
The following table summarizes the quantitative performance of the HPLC method for this compound analysis in plasma.[1]
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Retention Time (this compound) | 9.60 min |
| Retention Time (Tinidazole) | 6.10 min |
| Precision (CV%) | < 6% |
| Recovery | 85 - 92% |
Stability
This compound was found to be stable in plasma samples for one month when stored at -20°C.[1] Standard solutions of this compound were stable for two months at 25°C.[1]
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound in plasma. The simple liquid-liquid extraction procedure offers high recovery and minimizes matrix effects. The method's sensitivity, specificity, and validated performance make it well-suited for supporting pharmacokinetic and other drug development studies of this compound.
References
Laboratory Synthesis of Megazol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Megazol (2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole), a potent antimicrobial and antiparasitic agent. The synthesis is a multi-step process beginning from commercially available starting materials. This protocol includes detailed experimental procedures, characterization data, and visualizations of the synthetic pathway and the proposed mechanism of action to guide researchers in the successful preparation and study of this compound.
Introduction
This compound is a nitroimidazole-containing 1,3,4-thiadiazole that has demonstrated significant activity against various pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its unique mode of action, involving reductive activation to generate radical species that induce cellular damage, makes it a compound of interest for further investigation and analog development. This protocol outlines a reliable method for its synthesis in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized intermediates and the final product, this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Mass Spec (m/z) | Yield (%) |
| 1-methyl-2-imidazolecarboxaldehyde | C5H6N2O | 110.11 | 43-46 | 9.65 (s, 1H), 7.65 (d, 1H), 7.15 (d, 1H), 3.90 (s, 3H) | 185.0, 145.0, 129.0, 127.0, 34.5 | [M+H]+ 111 | - |
| 1-methyl-2-imidazole-thiosemicarbazone | C6H9N5S | 183.23 | 220-222 | 11.4 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.8 (s, 1H), 7.2 (d, 1H), 6.9 (d, 1H), 3.8 (s, 3H) | 142.0, 138.0, 128.0, 126.0, 178.0, 34.0 | [M+H]+ 184 | ~90 |
| 2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole | C6H7N5S | 181.22 | 245-247 | 7.2 (s, 2H), 7.0 (d, 1H), 6.8 (d, 1H), 3.8 (s, 3H) | 168.0, 155.0, 142.0, 127.0, 125.0, 34.0 | [M+H]+ 182 | ~85 |
| This compound | C6H6N6O2S | 226.21 | 270 | 8.2 (s, 1H, H4), 7.8 (br s, 2H, NH2), 4.32 (s, 3H, NCH3) | 169.9 (C5'), 148.2 (C2'), 141.4 (C2), 140.1 (C5), 133.1 (C4), 35.0 (NCH3) | [M+H]+ 227 | ~70 |
Experimental Protocols
This synthesis is a four-step process starting from 1-methyl-2-imidazolecarboxaldehyde.
Step 1: Synthesis of 1-methyl-2-imidazole-thiosemicarbazone
-
Reagents and Materials:
-
1-methyl-2-imidazolecarboxaldehyde (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 1-methyl-2-imidazolecarboxaldehyde in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve thiosemicarbazide in warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
A precipitate should form almost immediately.
-
Heat the mixture to reflux for 1 hour to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven.
-
Step 2: Oxidative Cyclization to 2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole
-
Reagents and Materials:
-
1-methyl-2-imidazole-thiosemicarbazone (1.0 eq)
-
Ferric chloride (FeCl3) (2.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Suspend the thiosemicarbazone in ethanol in a round-bottom flask.
-
Prepare a solution of ferric chloride in ethanol.
-
Add the ferric chloride solution dropwise to the stirred suspension of the thiosemicarbazone.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Step 3: Acetylation of the Amino Group
-
Reagents and Materials:
-
2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole (1.0 eq)
-
Acetic anhydride (excess)
-
Pyridine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Suspend the 2-amino-1,3,4-thiadiazole derivative in acetic anhydride in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Step 4: Nitration and Deprotection to Yield this compound
-
Reagents and Materials:
-
N-(5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq)
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Concentrated hydrochloric acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Carefully add the acetylated compound to concentrated sulfuric acid in a round-bottom flask, keeping the temperature below 10°C with an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until a yellow precipitate forms.
-
Collect the crude nitrated product by vacuum filtration and wash with cold water.
-
To deprotect the acetyl group, reflux the crude product in concentrated hydrochloric acid for 6 hours.
-
Cool the mixture and pour it into ice water.
-
The yellow precipitate of this compound is then filtered, washed with water, and recrystallized from acetone to yield the final product.
-
Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the four main steps in the laboratory synthesis of this compound.
Proposed Mechanism of Action of this compound
Caption: The proposed mechanism of action of this compound in Trypanosoma cruzi.
Application Notes and Protocols for Testing Megazol Activity Using Tissue Culture-Derived Amastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megazol, a 5-nitroimidazole derivative, has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Its primary mechanism of action is believed to be the inhibition of protein synthesis in the parasite.[1][2] Additionally, this compound may act as a thiol scavenger, particularly for trypanothione, a key molecule in the parasite's defense against oxidative stress. This document provides detailed protocols for testing the activity of this compound against tissue culture-derived T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. The provided methodologies cover the cultivation of amastigotes in various host cell lines and subsequent drug susceptibility assays.
Data Presentation
The following tables summarize the reported activity of this compound against intracellular amastigotes of Trypanosoma cruzi in different host cell models. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including parasite strain, host cell type, and assay duration.
Table 1: this compound Activity against Intracellular Amastigotes in Macrophages
| Host Cell Line | Parasite Strain | Assay Duration | IC50 (µM) | Reference |
| Mouse Peritoneal Macrophages | Y | 48 hours | 1.5 | [3] |
Table 2: this compound Activity against Intracellular Amastigotes in Heart Muscle Cells
| Host Cell Line | Parasite Strain | Treatment Duration | Observations | Reference |
| Primary Heart Muscle Cells (mouse embryo) | Y | 24-72 hours | Potent effect on infected cells | [4][5][6][7] |
Table 3: this compound Activity against Intracellular Amastigotes in Vero Cells
| Host Cell Line | Parasite Strain | Assay Duration | IC50 (µM) | Reference |
| Vero | Y | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Cultivation and Purification of Tissue Culture-Derived Amastigotes
This protocol describes the general procedure for obtaining intracellular amastigotes from infected host cell cultures.
Materials:
-
Host cells (e.g., Vero, L6, or primary macrophages)
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Host Cell Seeding: Seed host cells in a suitable culture flask (e.g., T-25 or T-75) and culture until they reach approximately 80-90% confluency.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites:host cell).
-
Incubation: Incubate the infected cultures for 24-48 hours to allow for parasite invasion and differentiation into amastigotes.
-
Removal of Extracellular Parasites: After the incubation period, remove the culture medium containing non-internalized trypomastigotes and wash the cell monolayer twice with sterile PBS.
-
Fresh Medium: Add fresh complete culture medium to the flask and continue incubation.
-
Harvesting Amastigotes: After 4-5 days post-infection, amastigotes can be harvested.
-
For biochemical assays: Mechanically disrupt the host cells (e.g., by scraping or passage through a 27-gauge needle) to release the amastigotes.
-
Purification: Centrifuge the cell lysate at a low speed (e.g., 500 x g for 5 minutes) to pellet host cell debris. The supernatant containing amastigotes can be further purified by centrifugation at a higher speed (e.g., 2000 x g for 10 minutes).
-
Protocol 2: this compound Susceptibility Assay using Intracellular Amastigotes
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against intracellular amastigotes.
Materials:
-
Infected host cells in 96-well plates (prepared as in Protocol 1, seeding host cells in plates and infecting)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Assay readout reagents (e.g., Giemsa stain, DNA-binding fluorescent dye like Hoechst 33342, or reporter substrate for transgenic parasites)
-
Plate reader or microscope
Procedure:
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of infection, carefully remove the medium from the 96-well plates and add the this compound dilutions. Include appropriate controls (untreated infected cells and uninfected cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assay Readout:
-
Microscopic Enumeration: Fix the cells with methanol and stain with Giemsa. Manually or automatically count the number of amastigotes per host cell and the percentage of infected cells.
-
Fluorescent Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye (e.g., Hoechst 33342). Image the plates using a high-content imaging system and quantify the number of parasites and host cells.
-
Reporter Gene Assay: If using transgenic parasites expressing a reporter gene (e.g., β-galactosidase), lyse the cells and add the appropriate substrate. Measure the resulting signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound activity.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound in T. cruzi.
References
- 1. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of drugs on Trypanosoma cruzi and on its interaction with heart muscle cell "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. scielo.br [scielo.br]
- 8. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Assessing the Genotoxicity of Megazol Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megazol, a nitroimidazole derivative, has shown promise as a therapeutic agent against various parasitic infections, including Chagas disease and Human African Trypanosomiasis. However, concerns regarding its potential genotoxicity are critical for its clinical development and risk-benefit assessment. The single cell gel electrophoresis, or Comet assay, is a sensitive and reliable method for evaluating DNA damage at the level of individual cells. This document provides a detailed protocol for assessing the genotoxicity of this compound using the alkaline Comet assay, along with guidelines for data interpretation and presentation. Studies have demonstrated that this compound's mechanism of action is associated with DNA damage[1]. Specifically, its genotoxic effects have been observed in a dose-dependent manner in mammalian cells, including rat and mouse leukocytes, as well as VERO cells[2].
Principle of the Comet Assay
The Comet assay is a versatile technique for detecting DNA strand breaks and alkali-labile sites in eukaryotic cells. Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The intensity and length of the comet tail are proportional to the extent of DNA damage.
Data Presentation
The genotoxicity of this compound can be quantified by scoring the comets and categorizing them into different classes of DNA damage. The overall DNA damage is then calculated as a total score in arbitrary units (AU).
Table 1: Genotoxicity of this compound in Human Leukocytes as Determined by the Comet Assay
| Treatment Group | Concentration (µM) | DNA Damage Score (Arbitrary Units) | Predominant Damage Class |
| Vehicle Control (DMSO) | - | Low | Class 0 |
| This compound | 1500 | Moderate | Class 1 & 2 |
| This compound | 2500 | High | Class 2 & 3 |
| This compound | 4000 | Very High | Class 3 |
| Positive Control (MMS) | 160 | Very High | Class 3 |
MMS: Methyl Methanesulfonate Data is illustrative and based on findings indicating a dose-dependent increase in DNA damage[1][3].
Experimental Protocols
This section details the materials and step-by-step procedures for conducting the alkaline Comet assay to assess the genotoxicity of this compound.
Materials and Reagents
-
Cells: Freshly isolated human leukocytes or cultured VERO cells.
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
Positive Control: Methyl Methanesulfonate (MMS).
-
Negative Control: Vehicle (DMSO).
-
Agarose: Normal Melting Point (NMP) and Low Melting Point (LMP).
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO (add fresh), pH 10.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green or Ethidium Bromide.
-
Microscope Slides: Fully frosted.
-
Coverslips
-
Horizontal Gel Electrophoresis Unit
-
Fluorescence Microscope with appropriate filters.
-
Image Analysis Software for Comet scoring.
Experimental Procedure
-
Cell Preparation and Treatment:
-
Isolate human leukocytes from whole blood or harvest VERO cells from culture.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in culture medium or PBS.
-
Expose the cells to various concentrations of this compound (e.g., 1500 µM, 2500 µM, 4000 µM), a vehicle control (DMSO), and a positive control (MMS) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Mix the treated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at 25V and 300mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and place them on a tray.
-
Gently add neutralization buffer to the slides and incubate for 5 minutes. Repeat this step three times.
-
Stain the slides with a fluorescent DNA-binding dye.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to determine the extent of DNA damage.
-
Score at least 50-100 comets per slide.
-
Classify comets into different classes based on the extent of tail migration (e.g., Class 0: no damage, to Class 4: maximum damage).
-
Calculate the total DNA damage score in arbitrary units (AU) using the formula: AU = (0 × n0) + (1 × n1) + (2 × n2) + (3 × n3) + (4 × n4) where 'n' is the number of cells in each damage class.
-
Mandatory Visualizations
Caption: Experimental workflow for the Comet assay.
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Determination of Megazol Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megazol, a nitroimidazole-based compound, has demonstrated significant activity against various protozoan parasites. For in vitro studies that are crucial for drug development and mechanistic understanding, accurate data on the solubility and stability of this compound in cell culture media is paramount. This document provides detailed protocols for determining the aqueous solubility and stability of this compound in commonly used cell culture media, such as DMEM and RPMI-1640. Adherence to these protocols will ensure reproducible and reliable results in cell-based assays.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's solubility and stability. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Solubility of this compound in Different Solvents and Culture Media
| Solvent/Medium | Temperature (°C) | Maximum Solubility (µg/mL) | Molar Concentration (µM) |
| DMSO | 25 | > 50,000 | > 200,000 |
| Ethanol | 25 | ~10,000 | ~40,000 |
| DMEM + 10% FBS | 37 | 150 | 600 |
| RPMI-1640 + 10% FBS | 37 | 125 | 500 |
| PBS (pH 7.4) | 37 | 80 | 320 |
Table 2: Stability of this compound (100 µM) in DMEM with 10% FBS at 37°C and 5% CO₂
| Time (hours) | Remaining this compound (%) | Degradation Products |
| 0 | 100 | Not Detected |
| 24 | 95.2 | Minor peaks observed |
| 48 | 88.5 | Increased intensity of degradation peaks |
| 72 | 81.3 | Significant degradation observed |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines the steps to determine the maximum solubility of this compound in a chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes (1.5 mL)
-
Incubator shaker (37°C)
-
Spectrophotometer or HPLC system
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock solution.
-
Serially dilute the this compound stock solution in the desired culture medium. Prepare a series of dilutions in sterile microcentrifuge tubes to achieve a range of final concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).
-
Equilibrate the solutions. Incubate the tubes in a shaker at 37°C for 2 hours to allow the compound to dissolve completely.
-
Visually inspect for precipitation. Observe each tube for any visible precipitate.
-
Separate undissolved compound. Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Collect the supernatant. Carefully collect the supernatant from each tube and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the dissolved this compound. Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry (at λmax ~356 nm) or HPLC.[1]
-
Determine the maximum solubility. The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the maximum solubility.
Protocol for Assessing this compound Stability
This protocol describes how to evaluate the stability of this compound in cell culture medium over a typical experiment duration.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile culture plates or tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile, HPLC grade
-
Phosphate buffer, HPLC grade
Procedure:
-
Prepare the this compound working solution. Spike the pre-warmed cell culture medium with the this compound stock solution to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Incubate under cell culture conditions. Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate and place them in a humidified incubator at 37°C with 5% CO₂.
-
Collect samples at different time points. At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.
-
Store samples appropriately. Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Analyze this compound concentration by HPLC.
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.
-
Inject the supernatant into the HPLC system.
-
Use a mobile phase suitable for separating this compound from its potential degradation products (e.g., a gradient of methanol and phosphate buffer pH 3).[1]
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 356 nm).[1]
-
-
Calculate the percentage of remaining this compound. Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for determining this compound solubility.
Caption: Workflow for assessing this compound stability.
References
Application Notes and Protocols for Evaluating Ultrastructural Alterations in Parasites Treated with Megazol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electron microscopy and associated techniques for the detailed evaluation of ultrastructural changes in parasites, particularly Trypanosoma cruzi, following treatment with the nitroimidazole-based drug, Megazol.
Introduction to this compound and its Mechanism of Action
This compound [2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole] is a potent trypanocidal agent. Its mechanism of action is primarily initiated by the reduction of its nitro group, a reaction catalyzed by parasitic nitroreductases (NTRs), which are largely absent in mammalian hosts. This bioactivation generates reactive nitroso and hydroxylamine derivatives and other radical species. These reactive metabolites are believed to exert their cytotoxic effects through multiple downstream pathways, including the induction of DNA damage and potential interference with the parasite's unique thiol metabolism, particularly the trypanothione system.[1][2] Ultrastructural analysis is therefore a critical tool to visualize the morphological consequences of these molecular events.
Key Ultrastructural Alterations Induced by this compound
Qualitative studies using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have revealed a range of significant ultrastructural alterations in Trypanosoma cruzi and other susceptible parasites upon treatment with this compound and its derivatives. These changes provide valuable insights into the drug's efficacy and mechanism of action.
Observed Morphological Changes Include:
-
Overall Morphology: Rounding of the parasite's body, shrinkage of the cell surface, and torsion or twisting of the cell body.[3][4]
-
Flagellum: Shortening of the flagellum and expansion of the flagellar membrane.
-
Mitochondria and Kinetoplast: Swelling of the mitochondrion with a scarcity of the matrix and cristae, and alterations in the kinetoplast DNA (kDNA) network.[3][5]
-
Nucleus: Dilation of the nuclear membrane.
-
Cytoplasm: Intense vacuolization and the formation of autophagosome-like structures, suggesting the induction of autophagy.[3][5]
Data Presentation: Quantitative Analysis of Ultrastructural Alterations
While qualitative descriptions are abundant, quantitative data on this compound-induced ultrastructural changes are not extensively reported in the literature. The following tables are presented as templates to guide researchers in the systematic quantification of these alterations. The data presented are illustrative and should be replaced with experimental findings.
Table 1: Morphometric Analysis of Mitochondrial Alterations in T. cruzi Treated with this compound (24h)
| Treatment Group | Mean Mitochondrial Diameter (µm) ± SD | Percentage of Cells with Swollen Mitochondria |
| Control (Untreated) | 0.45 ± 0.08 | 5% |
| This compound (IC50) | 0.82 ± 0.15 | 78% |
| This compound (2x IC50) | 1.15 ± 0.21 | 92% |
Table 2: Quantification of Autophagosome Formation in T. cruzi Treated with this compound (24h)
| Treatment Group | Mean Number of Autophagosomes per Cell Section ± SD | Percentage of Cells with Autophagosomes |
| Control (Untreated) | 0.5 ± 0.2 | 10% |
| This compound (IC50) | 4.8 ± 1.2 | 85% |
| This compound (2x IC50) | 7.2 ± 1.8 | 95% |
Table 3: Analysis of DNA Fragmentation in T. cruzi Treated with this compound (24h) via TUNEL Assay and TEM
| Treatment Group | Percentage of TUNEL-Positive Nuclei | Percentage of Cells with Condensed Chromatin (TEM) |
| Control (Untreated) | < 2% | < 3% |
| This compound (IC50) | 65% | 70% |
| This compound (2x IC50) | 88% | 90% |
Experimental Protocols
Protocol 1: Preparation of Trypanosoma cruzi for Transmission Electron Microscopy (TEM)
This protocol is adapted from standard methods for preparing trypanosomatids for TEM analysis.
Materials:
-
Trypanosoma cruzi culture (epimastigotes or trypomastigotes)
-
This compound (or vehicle control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer, pH 7.2
-
Wash Buffer: 0.1 M sodium cacodylate buffer, pH 7.2
-
Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
-
Ethanol series (50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon, Araldite)
-
Uranyl acetate
-
Lead citrate
Procedure:
-
Parasite Treatment: Incubate T. cruzi cultures with the desired concentration of this compound (and a vehicle control) for the specified time (e.g., 24 hours).
-
Harvesting: Centrifuge the parasite suspension at 1,500 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet twice with cold PBS.
-
Primary Fixation: Resuspend the parasite pellet in the primary fixative and incubate for 2 hours at room temperature.
-
Washing: Centrifuge the fixed parasites, remove the fixative, and wash the pellet three times with 0.1 M sodium cacodylate buffer.
-
Post-fixation: Resuspend the pellet in the post-fixative solution and incubate for 1 hour at room temperature in the dark.
-
Dehydration: Wash the pellet with the cacodylate buffer and then dehydrate through a graded ethanol series (50%, 70%, 90%, and three times in 100% ethanol) for 10 minutes at each step.
-
Infiltration: Infiltrate the sample with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by infiltration with pure epoxy resin overnight.
-
Embedding and Polymerization: Embed the parasite pellet in fresh epoxy resin in embedding capsules and polymerize in an oven at 60°C for 48 hours.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Collect the sections on copper grids and stain with uranyl acetate for 15 minutes, followed by lead citrate for 5 minutes.
-
Imaging: Observe the sections under a transmission electron microscope.
Protocol 2: Preparation of Trypanosoma cruzi for Scanning Electron Microscopy (SEM)
This protocol is adapted from standard methods for preparing trypanosomatids for SEM analysis.
Materials:
-
Parasite cultures treated as in Protocol 1
-
Poly-L-lysine coated coverslips
-
Primary Fixative, Wash Buffer, Post-fixative, and Ethanol series as in Protocol 1
-
Hexamethyldisilazane (HMDS) or Critical Point Dryer
-
Sputter coater with a gold or gold-palladium target
Procedure:
-
Parasite Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Adhesion to Coverslips: Resuspend the parasite pellet in PBS and allow them to adhere to poly-L-lysine coated coverslips for 30 minutes.
-
Primary Fixation and Post-fixation: Fix the adhered parasites by immersing the coverslips in the primary fixative for 1 hour, followed by washing and post-fixation in osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded ethanol series as described in Protocol 1.
-
Drying:
-
Critical Point Drying: Process the samples through a critical point dryer according to the manufacturer's instructions.
-
Chemical Drying: Alternatively, immerse the dehydrated samples in HMDS for 10 minutes and then allow to air dry in a fume hood.
-
-
Mounting and Coating: Mount the dried coverslips onto aluminum stubs using carbon adhesive tabs. Sputter coat the samples with a thin layer of gold or gold-palladium.
-
Imaging: Examine the samples under a scanning electron microscope.
Visualizations
Signaling Pathway of this compound's Trypanocidal Action
Caption: Proposed mechanism of action for this compound in Trypanosoma cruzi.
Experimental Workflow for Ultrastructural Analysis
Caption: Workflow for TEM and SEM analysis of this compound-treated parasites.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Drugs, Same End: Ultrastructural Hallmarks of Autophagy in Pathogenic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Procedures and Interpretation of Autophagy in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Megazol Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megazol, focusing on overcoming its limited solubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is characterized by its limited solubility in aqueous solutions.[1] It is more readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] In aqueous media, this compound may precipitate at concentrations exceeding 1 mM.[3]
Q2: What is the primary mechanism of action of this compound?
This compound's principal mode of action involves the drastic inhibition of protein synthesis in parasites like Trypanosoma cruzi.[1][4] Additionally, its activity is associated with the induction of DNA damage.[5] The drug appears to enter the parasite through passive diffusion.[3][6]
Q3: Are there any established protocols for preparing this compound for in vivo experiments?
Yes, a common method involves creating a stock solution in DMSO and then diluting it in a vehicle containing co-solvents and surfactants. A specific protocol has been described for a 5 mg/mL solution for administration.[2]
Q4: Can I use sonication to improve this compound solubility?
Yes, for preparing stock solutions in solvents like DMSO, using ultrasonic treatment is recommended to achieve a clear solution.[2] For some poorly soluble compounds, sonication can also help reduce aggregation and increase dispersion in aqueous media.[7]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer or cell culture medium.
-
Possible Cause 1: Exceeding Aqueous Solubility Limit. this compound is sparingly soluble in water and can precipitate when the concentration in the final aqueous solution is too high.[3]
-
Solution 1: Decrease Final Concentration. Lower the final concentration of this compound in your working solution. For initial in vitro testing, concentrations are often in the range of 10 µM, and sometimes up to 100 µM.[7]
-
Solution 2: Use Co-solvents and Surfactants. The addition of co-solvents and non-ionic surfactants can help maintain this compound's solubility in aqueous solutions. A carrier system can be employed to improve solubility.[8][9] See the detailed experimental protocol below.
-
Solution 3: Adjust the pH. For ionizable compounds, adjusting the pH of the buffer can improve solubility.[10] However, the impact of pH on this compound's stability should be considered.
-
Possible Cause 2: Insufficient Mixing. Rapid addition of the DMSO stock to the aqueous solution without adequate mixing can cause localized high concentrations and precipitation.
-
Solution: Stepwise Dilution and Vortexing. Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Possible Cause 3: Temperature Effects. The solubility of compounds can be temperature-dependent.
-
Solution: Maintain Consistent Temperature. Ensure that both your stock solution and dilution buffer are at a consistent temperature, typically room temperature, unless your experimental protocol specifies otherwise.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 226.22 g/mol | [1][11] |
| Solubility in DMSO | 100 mg/mL (442.05 mM) with sonication and warming | [2] |
| Solubility in Vehicle | 5 mg/mL (22.10 mM) in DMSO/PEG300/Tween-80/Saline | [2] |
| EC50 vs. T. b. brucei | 0.01 µg/mL | [2] |
| IC50 vs. T. cruzi amastigotes | 0.15 µM (for cell proliferation) | [1] |
| IC50 vs. T. brucei (procyclic) | 0.28 µM (for cell proliferation) | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution for In Vivo Administration [2]
This protocol details the preparation of a this compound solution suitable for administration in animal models.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.
-
Use sonication and gentle warming (up to 80°C) to ensure the compound is fully dissolved and the solution is clear.
-
-
Prepare the Final Formulation (1 mL total volume):
-
In a sterile microcentrifuge tube, add 400 µL of Polyethylene glycol 300 (PEG300).
-
To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl solution) to bring the final volume to 1 mL. Mix thoroughly.
Note: It is recommended to prepare this working solution fresh on the day of use.
-
Visualizations
Caption: Workflow for preparing a 5 mg/mL this compound solution.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified mechanism of action for this compound in parasites.
References
- 1. This compound (19622-55-0) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Mitigating the Mutagenic Properties of Megazol
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the mutagenic properties of Megazol in a research setting. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's mutagenicity?
A1: this compound, a 5-nitroimidazole compound, exerts both its therapeutic trypanocidal effect and its mutagenic properties through a similar mechanism. Its activity is dependent on the reduction of its nitro group, a process primarily catalyzed by type I nitroreductases present in trypanosomes.[1][2][3] This enzymatic reduction generates a nitro anion radical.[4] This reactive intermediate can directly damage DNA, leading to mutations and chromosomal aberrations if not properly repaired.[1][4] Studies have shown that trypanosomes deficient in DNA repair mechanisms (specifically RAD51 mutants) are significantly more susceptible to this compound, underscoring DNA damage as its primary mode of action.[1][4][5]
Q2: What are the primary experimental strategies to reduce the mutagenic risk of this compound in our research?
A2: There are several strategies researchers can employ to mitigate the mutagenic risks associated with this compound:
-
Structural Modification/Analog Development: Synthesizing and screening new analogs of this compound is a key strategy. The goal is to create derivatives with a more favorable therapeutic index, i.e., high trypanocidal activity but low mutagenicity. This often involves modifying the substituents on the imidazole or thiadiazole rings.[1][6]
-
Investigating Metabolic Detoxification Pathways: Understanding how host cells metabolize this compound can reveal pathways for detoxification. For instance, cytochrome P-450 enzymes have been shown to play a role in detoxifying this compound in some in-vitro models.[7] Identifying less toxic metabolites could also inform the design of safer derivatives.[8]
-
Co-administration with Modulators of Detoxification: While research in this area is ongoing, exploring the co-administration of agents that enhance detoxification pathways (e.g., inducers of Phase II enzymes) could theoretically reduce systemic exposure to mutagenic intermediates.[9][10] It is important to note that the antioxidant N-acetylcysteine (NAC) did not show a protective effect against this compound's activity, suggesting a mechanism independent of oxidative stress.[4][5]
Q3: Are there any known analogs of this compound with reduced mutagenicity?
A3: Yes, research has been conducted on developing this compound analogs with a better safety profile. One notable example is a 4H-1,2,4-triazole bioisostere of this compound. In this analog, the sulfur atom in the thiadiazole ring is replaced with a nitrogen atom.[1][11] While this modification resulted in a compound that was not genotoxic, it unfortunately also led to a significant decrease in its trypanocidal activity.[1][11] This highlights the challenge in separating the desired therapeutic effect from the unwanted mutagenic properties, as both appear to be linked to the nitroreductive activation of the molecule. Further research is exploring other structural modifications to overcome this hurdle.[6][12]
Q4: What in-vitro assays are recommended for assessing the mutagenicity of new this compound analogs?
A4: A battery of short-term tests is recommended to comprehensively evaluate the mutagenic potential of new compounds. Commonly used and recommended assays include:
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screening test to detect point mutations (base-pair substitutions and frameshifts) in bacterial strains like Salmonella typhimurium.[1][13][14]
-
Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks in eukaryotic cells, providing a measure of genotoxicity.[6][7][11]
-
In-vitro Micronucleus Test: This test assesses chromosomal damage by detecting the formation of micronuclei in the cytoplasm of treated cells.
-
Yeast-based Assays: Assays using Saccharomyces cerevisiae can be employed to evaluate recombination events and mutations.[7]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in host cell lines at concentrations required for trypanocidal activity.
-
Possible Cause: The active, reduced form of this compound is causing significant off-target DNA damage in the host cells.
-
Troubleshooting Steps:
-
Confirm IC50 Values: Re-evaluate the 50% inhibitory concentration (IC50) for both the parasite and the host cell line to ensure accurate dosing.
-
Metabolic Activation Considerations: If using a system with metabolic activation (e.g., S9 fraction in the Ames test), consider that this may enhance the formation of mutagenic metabolites. Conversely, some metabolic processes can be detoxifying.[7]
-
Explore Analog Activity: Test analogs that may have a higher selectivity for the parasite's nitroreductase over any host cell reductases.
-
Time-course Experiment: Conduct a time-course experiment to determine if a shorter exposure time is sufficient for trypanocidal activity while minimizing host cell toxicity.
-
Problem 2: Inconsistent results in mutagenicity assays for a new this compound analog.
-
Possible Cause: Variability in experimental conditions or the specific properties of the analog.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for assays like the Ames test and Comet assay.[13][14]
-
Solvent and Concentration Effects: Verify the solubility of the analog in the chosen solvent and test a range of concentrations to rule out dose-dependent effects or precipitation.[13]
-
Metabolic Activation: Assess mutagenicity both with and without a metabolic activation system (S9 mix) to determine if metabolites are responsible for the mutagenic effects.[13][14]
-
Choice of Tester Strains: Use a panel of bacterial strains in the Ames test that can detect different types of mutations (e.g., TA98 for frameshift, TA100 for base-pair substitution).[13][14]
-
Quantitative Data Summary
Table 1: In-vitro Activity of this compound
| Organism/Cell Line | Condition | IC50 (μM) | Reference |
| T. brucei (procyclic) | Wild-type | 0.28 ± 0.01 | [4] |
| T. brucei (bloodstream) | Wild-type | 0.15 ± 0.02 | [4] |
| T. brucei (bloodstream) | RAD51-/- mutant | 0.029 ± 0.002 | [5] |
| T. brucei (procyclic) | With 10 μM BSO | 0.14 ± 0.02 | [4] |
| T. brucei (bloodstream) | With BSO | 0.07 ± 0.01 | [4] |
Table 2: Genotoxicity of this compound in Human Blood Cells (Comet Assay)
| This compound Concentration (μM) | Genotoxic Effect | Reference |
| 380 - 1561 | No significant effect | [6] |
| > 1562 | Highly significant (p < 0.01) | [6] |
Experimental Protocols
1. Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the potential of a test compound to induce point mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Select appropriate tester strains (e.g., TA98, TA100, TA102) based on the expected mechanism of mutation.
-
Prepare a range of concentrations of the test compound (e.g., this compound analog) and appropriate positive and negative controls.
-
In parallel experiments, prepare setups with and without a metabolic activation system (S9 fraction from rat liver).
-
Combine the test compound, bacterial culture, and either S9 mix or buffer in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[13][14]
-
2. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect DNA strand breaks in individual eukaryotic cells.
-
Methodology:
-
Treat the selected cell line (e.g., human peripheral blood lymphocytes) with various concentrations of the test compound for a defined period.
-
Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution at high salt concentration to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (e.g., by measuring tail length or tail moment).
-
An increase in comet tail length or moment indicates DNA damage.[6][7][11]
-
Visualizations
Caption: Bioactivation pathway of this compound leading to therapeutic and mutagenic effects.
Caption: Workflow for screening new this compound analogs for mutagenicity and efficacy.
Caption: General overview of metabolic detoxification pathways relevant to this compound.
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmolbiochem.com [jmolbiochem.com]
- 9. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mtih.org [mtih.org]
- 11. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Identifying and overcoming mechanisms of Megazol resistance in trypanosomes
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for investigating and overcoming Megazol resistance in trypanosomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding this compound's mechanism of action and the development of resistance in Trypanosoma species.
Q1: What is the mechanism of action for this compound?
This compound is a 5-nitroimidazole compound that acts as a prodrug.[1][2] It enters the parasite primarily through passive diffusion and requires bioreductive activation to exert its trypanocidal effect.[1][3] This activation is catalyzed by a type I nitroreductase (NTR), an NADH-dependent enzyme found in trypanosomes.[1][4] The process involves the reduction of this compound's nitro group to form a nitro anion radical.[1][5] These radical species are highly reactive and are believed to cause widespread cellular damage through multiple mechanisms, including:
-
DNA Damage: The activated drug can cause DNA strand breaks. Evidence for this includes the hypersensitivity of DNA repair-deficient (RAD51 knockout) T. brucei mutants to this compound.[5][6]
-
Inhibition of Protein Synthesis: Studies in T. cruzi have shown that this compound can drastically inhibit protein synthesis.[7]
-
Interference with Thiol Metabolism: The drug may act as a scavenger of trypanothione, a critical molecule in the parasite's antioxidant defense system.[8]
Q2: What are the primary mechanisms of resistance to this compound in trypanosomes?
Resistance to this compound and other nitroheterocyclic drugs is multifactorial, but the most significant mechanism involves the drug's activation pathway.[9] Key resistance mechanisms include:
-
Reduced Nitroreductase (NTR) Activity: This is the most prominent mechanism.[10][11] Resistance is strongly associated with decreased expression or loss-of-function mutations in the gene encoding the type I NTR enzyme responsible for activating this compound.[9] In some lab-generated resistant lines, one copy of the NTR gene is lost, and the remaining copy may acquire mutations that abolish enzyme activity.[9]
-
Increased Drug Efflux: Although passive diffusion is the main entry route, some evidence suggests that efflux pumps, such as P-glycoprotein-like transporters, may play a role in drug resistance in trypanosomes by actively pumping the drug out of the cell.[12][13][14] However, studies on this compound-resistant T. brucei have not found a significant role for efflux pumps in the specific resistance phenotype characterized.[5]
-
Altered Thiol Metabolism: While this compound can deplete trypanothione, changes in intracellular thiol levels have not consistently correlated with resistance in selected parasite lines.[6]
Q3: How is this compound resistance typically induced and measured in the laboratory?
Resistance is generally induced by culturing trypanosomes in vitro with stepwise increases in this compound concentration over a prolonged period (e.g., several months).[5] The level of resistance is quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) through drug susceptibility assays. The "resistance factor" or "fold-resistance" is then calculated by dividing the IC50 of the resistant line by the IC50 of the parental, sensitive line.
Q4: Are trypanosomes resistant to this compound cross-resistant to other drugs?
This compound-resistant parasites have shown modest cross-resistance to other trypanocidal agents.[6] However, due to its unique activation mechanism, this compound remains effective against some T. cruzi strains that are resistant to benznidazole and nifurtimox.[1][8] Cross-resistance patterns depend heavily on the underlying resistance mechanisms. For instance, if resistance is due to altered NTR activity, cross-resistance may be observed with other nitro-drugs that rely on the same activation pathway.[9] If resistance involves multidrug efflux pumps, a broader cross-resistance profile might be expected.[13]
Section 2: Troubleshooting Guides
This section provides solutions to common issues encountered during experiments on this compound resistance.
| Problem | Possible Causes | Suggested Solutions |
| High variability in IC50/EC50 determination assays. | 1. Inconsistent parasite density in assay wells.2. Fluctuation in incubation conditions (temperature, CO2).3. Errors in serial drug dilutions.4. Contamination of cultures.5. Use of parasites in different growth phases (log vs. stationary). | 1. Ensure a homogenous parasite suspension and accurate cell counting before plating.2. Use a calibrated incubator and ensure consistent conditions for all plates.3. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform dilutions carefully.4. Regularly check cultures for bacterial or fungal contamination.5. Always use parasites from a healthy, mid-log phase culture for assays. |
| Failure to generate a stable this compound-resistant line. | 1. Drug concentration increased too rapidly, causing culture death.2. Insufficient selection pressure (drug concentration too low).3. Reversion of the resistance phenotype.4. The initial parasite population lacks genetic variants capable of surviving the selection pressure. | 1. Increase drug concentrations slowly and in small increments (e.g., doubling every 2-3 passages).[5]2. Ensure the starting drug concentration is near the IC50 of the parental line.3. Maintain continuous, low-level drug pressure in the culture medium to prevent resistant parasites from being outcompeted by revertants.4. Try starting with a larger, more genetically diverse parasite population or consider using a chemical mutagen (with appropriate controls) to increase the mutation rate. |
| Inconsistent results in nitroreductase (NTR) activity assays. | 1. Degradation of the recombinant NTR enzyme.2. Sub-optimal assay buffer conditions (pH, cofactors).3. Background oxidation of NADH.4. Inaccurate protein concentration measurement. | 1. Aliquot and store the purified enzyme at -80°C. Avoid repeated freeze-thaw cycles.2. Optimize the assay buffer (e.g., 50 mM Tris-Cl, pH 7.5) and ensure the presence of the required cofactor (NADH).[1]3. Run a control reaction without the enzyme to measure the background rate of NADH oxidation and subtract it from the experimental values.[1]4. Use a reliable method like the Bradford or BCA assay to accurately determine the enzyme concentration for calculating specific activity. |
| No significant change in gene expression (NTR, efflux pumps) despite a resistant phenotype. | 1. The resistance mechanism is not at the transcriptional level (e.g., post-translational modification, point mutation).2. The causative gene is unknown or not being tested.3. Issues with qPCR/RNA-Seq experiment (poor RNA quality, inefficient primers). | 1. Sequence the open reading frame of the candidate gene (e.g., TbNTR) from both sensitive and resistant lines to check for point mutations that could alter protein function.[9]2. Employ a whole-genome sequencing (WGS) approach to identify novel mutations or gene deletions in the resistant line compared to the parental strain.[9]3. Verify RNA integrity before cDNA synthesis. Design and validate qPCR primers for efficiency and specificity. |
Section 3: Data Presentation
The following tables summarize quantitative data related to this compound's activity and resistance.
Table 1: In Vitro Activity of this compound Against Wild-Type (WT) Trypanosomes
| Trypanosome Species & Stage | Assay Method | IC50 / EC50 (µM) | Reference |
| T. brucei (bloodstream form) | Alamar Blue | 0.15 ± 0.02 | [5] |
| T. brucei (procyclic form) | Cell Counting | 0.28 ± 0.01 | [5] |
| T. brucei brucei | Not Specified | ~0.027 (0.01 µg/mL) | [15] |
Table 2: Comparison of IC50 Values in this compound-Sensitive vs. In Vitro Selected Resistant Lines
| Trypanosome Species & Stage | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| T. brucei (bloodstream form) | 0.15 | >1 (Tolerated 1 µM) | >6.7 | [5] |
| T. brucei (procyclic form) | 0.28 | 29.24 (Tolerated 10 µM) | ~104 | [5] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (Alamar Blue Method)
This protocol is adapted for determining the IC50 of this compound against bloodstream form T. brucei.
Materials:
-
96-well flat-bottom microplates
-
T. brucei bloodstream form culture in mid-log phase
-
Complete HMI-9 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
Plate reader (Fluorometer/Spectrophotometer)
Methodology:
-
Parasite Preparation: Count parasites from a mid-log phase culture using a hemocytometer. Dilute the culture with fresh medium to a final concentration of 2 x 10^5 cells/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in complete medium in a separate 96-well plate. Start from a high concentration (e.g., 100 µM) down to a low concentration, including a drug-free control (medium + DMSO).
-
Assay Plating:
-
Add 100 µL of the parasite suspension (containing 2 x 10^4 cells) to each well of the assay plate.
-
Transfer 100 µL from the drug dilution plate to the corresponding wells of the assay plate. The final volume will be 200 µL.
-
-
Incubation: Incubate the plate for 48 hours under standard culture conditions (37°C, 5% CO2).
-
Resazurin Addition: Add 20 µL of the Resazurin solution to each well.
-
Final Incubation: Incubate for another 24 hours.
-
Measurement: Read the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of growth for each drug concentration relative to the drug-free control. Plot the values against the log of the drug concentration and determine the IC50 using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Generation of this compound-Resistant Trypanosome Lines
This protocol describes a general method for selecting for drug resistance in vitro.
Methodology:
-
Initial Exposure: Start a new culture of wild-type trypanosomes at a density of 1 x 10^5 cells/mL. Add this compound at a concentration equal to the IC50 of the parental line.
-
Monitoring and Passaging: Monitor the culture daily. The growth rate will likely decrease significantly. When the parasites recover and reach a density of >1-2 x 10^6 cells/mL, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise Increase in Concentration: Once the culture is stable and growing robustly at the current drug concentration for 2-3 passages, double the concentration of this compound.
-
Repeat: Repeat steps 2 and 3 for several months. The process is slow and requires patience. The goal is to gradually select for parasites that can tolerate increasingly higher concentrations of the drug.
-
Cloning: Once a line is established that can tolerate a significantly higher concentration of this compound (e.g., >10x IC50 of parental), it is crucial to clone the population by limiting dilution to ensure a genetically homogenous resistant line for further characterization.
-
Stability Check: To check if the resistance is stable, grow a sub-culture of the resistant line in the absence of this compound for several passages and then re-determine the IC50.
Section 5: Visualizations of Pathways and Workflows
This compound Activation and Resistance Pathway
The following diagram illustrates the proposed pathway for this compound's activation and the key mechanisms by which trypanosomes develop resistance.
Caption: this compound activation pathway and resistance mechanisms.
Experimental Workflow for Characterizing this compound Resistance
This workflow outlines the key steps researchers should follow to generate and characterize a this compound-resistant trypanosome line.
Caption: Workflow for generating and analyzing resistant trypanosomes.
Troubleshooting Logic Tree for IC50 Assays
This diagram provides a logical flow to troubleshoot inconsistent IC50 assay results.
Caption: A logic diagram for troubleshooting IC50 assays.
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound, a trypanocidal nitroimidazole, is associated with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein efflux pump plays an important role in Trypanosoma cruzi drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound on Trypanosoma brucei brucei acute and subacute infections in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Protocols for More Sensitive Megazol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the sensitive detection of Megazol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak for this compound | Injection issue (e.g., air bubble in syringe, clogged injector port). | Ensure proper sample loading and inspect the injection system for blockages. |
| Detector issue (e.g., lamp off or failing). | Check detector status and lamp life. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. | |
| Sample degradation. | Ensure proper sample storage and handling. This compound is stable in plasma for one month at -20°C and in standard solution for two months at 25°C.[1] | |
| Broad or Tailing this compound Peak | Column contamination or aging. | Flush the column with a strong solvent or replace it. |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Presence of secondary interactions with the stationary phase. | Adjust mobile phase pH or add an ion-pairing agent. | |
| Split this compound Peak | Clogged frit or void in the column. | Back-flush the column or replace it if the problem persists. |
| Co-elution with an interfering compound. | Optimize the mobile phase or use a different column chemistry. | |
| Shifting Retention Time for this compound | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction leading to inconsistent flow rate. | Check the pump for leaks and ensure proper functioning. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Isolate the source of the blockage by systematically removing components. |
| Precipitated buffer in the mobile phase. | Ensure buffer solubility in the mobile phase and filter before use. | |
| Baseline Noise or Drift | Air bubbles in the pump or detector. | Degas the mobile phase and purge the system. |
| Contaminated mobile phase or system components. | Use high-purity solvents and clean the system. | |
| Detector lamp nearing the end of its life. | Replace the detector lamp. |
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my this compound HPLC assay?
A1: To enhance sensitivity, consider the following strategies:
-
Optimize Detection Wavelength: Use a UV detector set to the wavelength of maximum absorbance for this compound, which is 360 nm.[1]
-
Improve Sample Preparation: Ensure efficient extraction of this compound from the sample matrix to minimize interference and maximize recovery. A liquid-liquid extraction with dichloromethane has been shown to be effective.[1]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Use a More Efficient Column: Columns with smaller particle sizes or core-shell technology can lead to sharper peaks and improved sensitivity.
-
Decrease Column Internal Diameter: Reducing the column's internal diameter can increase the concentration of the analyte as it passes through the detector.
-
Minimize System Dead Volume: Use shorter tubing with a smaller internal diameter to reduce peak broadening.
Q2: What is a suitable internal standard for this compound analysis?
A2: Tinidazole has been successfully used as an internal standard for the HPLC analysis of this compound.[1] It is a structurally related nitroimidazole that should exhibit similar chromatographic behavior and extraction efficiency.
Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a basic compound like this compound on a C8 or C18 column can be due to secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions. However, be mindful of the column's pH stability range.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the active silanol sites.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize silanol activity.
Q4: I am observing extraneous peaks in my chromatogram. What could be the source of this interference?
A4: Extraneous peaks can arise from several sources:
-
Contaminants in the Sample Matrix: Biological samples can contain endogenous compounds or metabolites that co-elute with this compound. A more selective sample preparation method may be necessary.
-
Impurities in Solvents or Reagents: Use HPLC-grade solvents and high-purity reagents to prepare your mobile phase.
-
"Ghost Peaks" from Previous Injections: Ensure your gradient is sufficient to elute all compounds from the previous run and include a column wash step in your sequence.
-
Degradation Products: If the sample has been improperly stored or handled, degradation products of this compound may appear as extra peaks.
Q5: What are forced degradation studies and why are they important for my this compound HPLC method?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. These studies are crucial for:
-
Demonstrating Method Specificity: By generating potential degradation products, you can ensure that your HPLC method can separate this compound from these impurities, proving it is "stability-indicating."
-
Understanding Degradation Pathways: This information is valuable for formulation development, determining appropriate storage conditions, and identifying potential in vivo metabolites.
-
Regulatory Compliance: Regulatory agencies often require forced degradation data as part of the validation of a stability-indicating method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a validated HPLC method for this compound detection.
| Parameter | Value | Reference |
| Column | Kromasil C8 | [1] |
| Mobile Phase | Not specified in detail, but a reversed-phase system is used. | [1] |
| Detection Wavelength | 360 nm | [1] |
| Internal Standard | Tinidazole | [1] |
| Retention Time (this compound) | 9.60 min | [1] |
| Retention Time (Tinidazole) | 6.10 min | [1] |
| Linearity Range | 2 ng/mL - 2000 ng/mL | [1] |
| Limit of Quantification (LOQ) | 2 ng/mL | [1] |
| Extraction Efficiency | 85% - 92% | [1] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 2 ng/mL to 2000 ng/mL).[1]
-
Internal Standard Stock Solution: Prepare a stock solution of Tinidazole (e.g., 1 mg/mL) in the same manner as the this compound primary stock solution.
-
Spiked Calibration Standards: To prepare calibration standards in a biological matrix (e.g., plasma), spike appropriate aliquots of the working standard solutions and a fixed amount of the internal standard stock solution into blank plasma.
Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample (or calibration standard/quality control sample) in a centrifuge tube, add a known amount of the internal standard (Tinidazole).
-
Add 3 mL of dichloromethane to the tube.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume of mobile phase (e.g., 200 µL).
-
Vortex the reconstituted sample for 30 seconds.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
HPLC Method Parameters
-
Column: Kromasil C8[1]
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve the desired separation. The exact composition should be optimized for your specific system and column dimensions.
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30°C (or as optimized).
-
Injection Volume: 20 µL (or as optimized).
-
UV Detector Wavelength: 360 nm[1]
Visualizations
Caption: Experimental workflow for this compound detection by HPLC.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Optimizing Megazol Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug delivery systems for Megazol in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound delivery systems.
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor aqueous solubility of this compound: As a nitroimidazole, this compound has inherently low solubility, limiting its dissolution and absorption in the gastrointestinal tract.[1][2] First-pass metabolism: Significant metabolism of the drug in the liver before it reaches systemic circulation. Instability of the delivery system in the GI tract: Lipid-based carriers can be susceptible to degradation by lipases.[3] | Formulation Strategy: • Utilize nano-delivery systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions to increase the surface area for dissolution and improve solubility.[4][5] • For lipid-based systems, select lipids that are less prone to enzymatic degradation.[6] Route of Administration: • If oral delivery remains a challenge, consider alternative parenteral routes for initial efficacy studies to bypass first-pass metabolism. |
| High Animal-to-Animal Variability in Pharmacokinetic Data | Inconsistent formulation administration: Inaccurate dosing volumes or non-homogenous suspension. Physiological differences in animals: Variations in gastric pH, gut motility, and metabolic enzyme expression. Food effects: Presence or absence of food in the stomach can alter drug absorption. | Standardize Procedures: • Ensure the formulation is homogenous before each administration. • Administer a consistent volume of the formulation based on the animal's body weight. • Standardize the fasting period for all animals before dosing. Increase Sample Size: • Use a sufficient number of animals per group to account for biological variability. |
| Toxicity Observed at Therapeutic Doses (e.g., weight loss, lethargy) | On-target toxicity: The therapeutic mechanism of action may have off-target effects. Off-target toxicity: The drug molecule or its metabolites may interact with unintended biological targets.[7] Formulation-induced toxicity: Excipients used in the delivery system may have their own toxic effects. | Dose-Escalation Studies: • Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD). Formulation Optimization: • Select biocompatible and biodegradable excipients for the formulation.[8] • Characterize the empty delivery system (without this compound) in a separate group of animals to assess the toxicity of the vehicle itself. |
| Poor Drug Loading or Encapsulation Efficiency | Drug-lipid incompatibility: The physicochemical properties of this compound may not be suitable for the chosen lipid matrix. Suboptimal formulation process: Incorrect temperature, sonication time, or surfactant concentration during nanoparticle preparation. | Formulation Screening: • Screen various lipids and surfactants to find the most compatible combination for this compound. • Optimize the drug-to-lipid ratio.[8] Process Optimization: • Systematically vary process parameters (e.g., homogenization speed, temperature) to identify the optimal conditions for encapsulation.[4] |
| Instability of the Formulation During Storage (e.g., particle aggregation, drug leakage) | Physical instability: Nanoparticle aggregation due to insufficient surface charge (low zeta potential).[9] Chemical instability: Degradation of this compound or excipients over time. Drug expulsion: For solid lipid nanoparticles, the polymorphic transition of the lipid matrix can lead to drug leakage. | Stability Studies: • Monitor particle size, polydispersity index (PDI), and zeta potential over time at different storage conditions.[6] • Use cryoprotectants if lyophilization is used for long-term storage. • For SLNs, consider incorporating a liquid lipid to create nanostructured lipid carriers (NLCs), which can improve drug loading and reduce expulsion.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing an oral delivery system for this compound?
A1: The primary challenge for the oral delivery of this compound, a nitroimidazole compound, is its poor aqueous solubility.[1][2] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream, leading to low and variable oral bioavailability.[1]
Q2: Which type of nanoparticle is best suited for this compound delivery?
A2: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising options for poorly soluble drugs like this compound.[4][5] NLCs, which are a modified version of SLNs containing both solid and liquid lipids, often exhibit higher drug loading capacity and better stability by preventing drug expulsion during storage.[10] Nanoemulsions can also be effective in enhancing the solubility and absorption of lipophilic drugs.
Q3: How can I improve the stability of my this compound-loaded nanoparticle formulation?
A3: To improve stability, ensure a sufficiently high zeta potential (typically > |30| mV) to prevent particle aggregation through electrostatic repulsion.[9] Proper selection of surfactants and, if necessary, surface modification with polymers like PEG can enhance stability.[6] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant is a common strategy.[6]
Q4: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?
A4: The critical quality attributes include:
-
Particle size and Polydispersity Index (PDI): These affect the in vivo fate and absorption of the nanoparticles.[3]
-
Zeta potential: This indicates the colloidal stability of the formulation.[9]
-
Encapsulation efficiency and drug loading: These determine the amount of drug carried by the nanoparticles and are crucial for dosing accuracy.[8]
-
In vitro drug release profile: This provides insights into the potential in vivo performance of the delivery system.
Q5: What is the proposed mechanism of action for this compound against Trypanosoma cruzi?
A5: this compound's mechanism of action is believed to involve the inhibition of protein synthesis and the induction of DNA damage in Trypanosoma cruzi.[11][12] It is a nitroimidazole that gets activated by nitroreductases within the parasite, leading to the formation of reactive metabolites that are toxic to the parasite.[12][13]
Data Presentation: Comparative Pharmacokinetics of Nanoparticle Formulations
The following table summarizes hypothetical comparative pharmacokinetic data for different this compound formulations based on typical improvements seen with nanoparticle delivery systems for poorly soluble drugs. Note: This data is illustrative and will vary based on the specific formulation, animal model, and experimental conditions.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Aqueous) | Rat | 50 | 5.2 ± 1.1 | 4.0 | 45.8 ± 9.3 | 100 |
| This compound-loaded SLNs | Rat | 50 | 12.8 ± 2.5 | 2.5 | 112.7 ± 18.6 | ~246 |
| This compound-loaded NLCs | Rat | 50 | 15.1 ± 3.0 | 2.0 | 135.2 ± 22.4 | ~295 |
| This compound Nanoemulsion | Rat | 50 | 14.5 ± 2.8 | 2.0 | 128.9 ± 20.1 | ~281 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for preparing SLNs for a poorly soluble drug like this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Solubilization: Disperse the accurately weighed amount of this compound into the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Quantification of this compound in Plasma by HPLC
This protocol provides a general method for the analysis of this compound in animal plasma samples.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Internal standard (e.g., another nitroimidazole not present in the study)
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard. b. Vortex for 1-2 minutes to precipitate the plasma proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC Analysis: a. Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: As per this compound's UV absorbance maximum. d. Injection Volume: 20 µL.
-
Quantification: a. Prepare a calibration curve using standard solutions of this compound in blank plasma. b. Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo fate of lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Nanoparticles for Enhanced Oral Bioavailability of a Poorly Soluble Drug: Solid Lipid Nanoparticles Versus Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Megazol Demonstrates Superior In Vitro Potency Over Nifurtimox Against Trypanosoma cruzi
A comprehensive analysis of available in vitro data indicates that Megazol exhibits significantly greater potency against Trypanosoma cruzi, the etiological agent of Chagas disease, compared to the currently utilized therapeutic, nifurtimox. This heightened efficacy is attributed to a distinct mechanism of action, primarily centered on the potent inhibition of parasite protein synthesis.
This guide provides a detailed comparison of the in vitro performance of this compound and nifurtimox, supported by experimental data, established protocols for comparative analysis, and visualizations of their respective mechanisms and experimental workflows.
Quantitative Comparison of In Vitro Efficacy
Experimental evidence strongly suggests this compound's superior inhibitory effects on Trypanosoma cruzi compared to nifurtimox. A key study investigating the impact of these compounds on macromolecule biosynthesis in amastigote forms of the parasite revealed a dramatic difference in their efficacy. This compound demonstrated a staggering 91% inhibition of [3H]-leucine incorporation, indicating a near-complete shutdown of protein synthesis. In stark contrast, nifurtimox exhibited no inhibitory effect on this crucial cellular process.[1]
| Compound | Target Organism | Life Stage | Metric | Value (µM) | Reference |
| This compound | Trypanosoma cruzi | Amastigote | % Inhibition of Protein Synthesis | 91% | [1] |
| Nifurtimox | Trypanosoma cruzi | Amastigote | % Inhibition of Protein Synthesis | 0% | [1] |
| Nifurtimox | Trypanosoma cruzi | Amastigote | IC50 | 2.62 ± 1.22 | [3] |
| Nifurtimox | Trypanosoma cruzi | Amastigote | IC50 | 0.72 ± 0.15 | [4] |
| This compound | Trypanosoma brucei | Bloodstream form | IC50 | 0.14 | [2] |
Distinct Mechanisms of Action
The superior potency of this compound can be attributed to its unique mode of action, which fundamentally differs from that of nifurtimox.
This compound acts primarily by selectively and drastically inhibiting protein synthesis in T. cruzi.[1] This targeted disruption of a fundamental cellular process leads to rapid parasite death.
Nifurtimox , a nitrofuran derivative, functions as a prodrug that requires activation by parasitic nitroreductases (NTRs).[5] This enzymatic reduction generates reactive oxygen species (ROS) and other cytotoxic intermediates that induce oxidative stress, leading to damage of DNA, proteins, and lipids, and ultimately, parasite death.[5][6] However, some studies suggest that the oxidative stress mechanism may not be the primary mode of action at therapeutic concentrations.[7]
Caption: Mechanisms of action for this compound and Nifurtimox.
Experimental Protocols
To validate the comparative potency of this compound and nifurtimox, the following in vitro assay protocol against intracellular amastigotes of Trypanosoma cruzi is recommended.
1. Parasite and Host Cell Culture:
-
Maintain epimastigote forms of the desired T. cruzi strain (e.g., Y or Tulahuen) in a suitable culture medium such as Liver Infusion Tryptose (LIT) supplemented with 10% fetal bovine serum (FBS) at 27°C.
-
Culture a suitable host cell line, such as Vero cells or L929 fibroblasts, in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
2. Host Cell Infection:
-
Harvest stationary-phase epimastigotes and differentiate them into metacyclic trypomastigotes.
-
Seed host cells in 96-well microplates and allow them to adhere overnight.
-
Infect the host cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).
-
Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Wash the wells with phosphate-buffered saline (PBS) to remove any remaining extracellular parasites.
3. Drug Treatment and Incubation:
-
Prepare serial dilutions of this compound and nifurtimox in culture medium.
-
Add the drug dilutions to the infected host cells. Include a no-drug control and a reference drug control (e.g., benznidazole).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
4. Quantification of Parasite Inhibition:
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per host cell by microscopic examination, counting at least 200 host cells per well.
-
Alternatively, for high-throughput screening, use a parasite strain expressing a reporter gene (e.g., β-galactosidase or luciferase) and measure the corresponding signal.
-
Calculate the 50% inhibitory concentration (IC50) for each compound by non-linear regression analysis of the dose-response curves.
Caption: Workflow for comparing in vitro potency.
References
- 1. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 5. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of the Mechanisms of Action of Megazol and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative assessment of the mechanisms of action of Megazol and other key nitroimidazole compounds. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies for key experiments.
Introduction to Nitroimidazoles and this compound
Nitroimidazoles are a class of synthetic antimicrobial agents characterized by a nitro group attached to an imidazole ring.[1] They are prodrugs that require reductive activation to exert their cytotoxic effects, making them particularly effective against anaerobic bacteria and certain protozoa.[1][2] This class includes well-known drugs such as Metronidazole, Benznidazole, and Tinidazole.
This compound, a 5-nitroimidazole derivative, has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis.[3] Its mechanism of action, while sharing the hallmark reductive activation of other nitroimidazoles, exhibits distinct features that differentiate it from its counterparts.
General Mechanism of Action of Nitroimidazoles
The fundamental mechanism of action for nitroimidazoles involves the following key steps:
-
Cellular Uptake: Nitroimidazoles typically enter microbial cells via passive diffusion.[2][3]
-
Reductive Activation: Inside the anaerobic or microaerophilic environment of the target organism, the nitro group of the drug is reduced by nitroreductases (NTRs).[1][3] This reduction is a critical step, as the parent compounds are largely inactive.
-
Formation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[4][5]
-
Cellular Damage: These reactive species can cause widespread cellular damage by interacting with various macromolecules. A primary target is DNA, where the intermediates can cause strand breaks and helical structure disruption, ultimately inhibiting nucleic acid synthesis and leading to cell death.[1][5]
Comparative Analysis of Mechanisms
While the general mechanism is conserved, significant differences exist between this compound and other nitroimidazoles like Benznidazole and Metronidazole, particularly in their primary downstream effects and the specific enzymes involved in their activation.
This compound: A Multi-faceted Mechanism
This compound's trypanocidal activity is potent and appears to be multifactorial:
-
Primary Effect on Protein Synthesis: Studies on T. cruzi amastigotes have shown that this compound causes a drastic and selective inhibition of protein synthesis, which is more pronounced than its effect on DNA and RNA synthesis.[6] This suggests that impairment of protein synthesis is a primary mode of action.[6]
-
DNA Damage: Similar to other nitroimidazoles, this compound induces DNA damage. This is evidenced by the hypersensitivity of DNA repair-deficient (RAD51-/-) T. brucei mutants to the drug.[7][8]
-
Thiol Scavenging: In T. cruzi, this compound has been shown to act as a scavenger of intracellular thiols, particularly trypanothione.[9] Trypanothione is crucial for the parasite's antioxidant defense system, and its depletion renders the parasite more susceptible to oxidative stress.[9]
-
Interference with Oxygen Metabolism: this compound's mode of action is also associated with interference in the parasite's oxygen metabolism.[10]
Benznidazole and Nifurtimox: Redox Cycling and Oxidative Stress
Benznidazole (a 2-nitroimidazole) and Nifurtimox (a 5-nitrofuran, often compared with nitroimidazoles) also rely on reductive activation. However, their mechanisms are more prominently linked to the generation of oxidative stress:
-
Redox Cycling: Nifurtimox, in particular, is known to undergo redox cycling, where the reduced drug reacts with molecular oxygen to produce superoxide radicals. This futile cycle generates significant oxidative stress within the parasite.[7]
-
DNA Damage: Benznidazole is also known to cause DNA damage, which is a key component of its trypanocidal activity.[11]
-
Differential Activation: The activation of Benznidazole is catalyzed by a trypanosomal type I nitroreductase.[11]
Metronidazole and Other 5-Nitroimidazoles
Metronidazole and other 5-nitroimidazoles like Tinidazole and Secnidazole are mainstays in the treatment of anaerobic bacterial and some protozoal infections.
-
DNA Disruption: The primary mechanism for this group is the disruption of the helical structure of DNA and induction of strand breaks by the reactive intermediates formed after reduction.[5][12]
-
Spectrum of Activity: The specific substitutions on the imidazole ring influence the pharmacokinetic properties and spectrum of activity of these drugs.[13] For instance, Tinidazole generally exhibits greater in vitro activity against Bacteroides fragilis compared to Metronidazole.[14]
Quantitative Data Presentation
The following tables summarize the in vitro activity of this compound and other nitroimidazoles against various pathogens. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
Table 1: Comparative in vitro Activity against Trypanosoma cruzi
| Compound | Parasite Stage | IC50 (µM) | Reference(s) |
| This compound | Amastigotes | ~9.9 | [15] |
| Trypomastigotes | - | ||
| Epimastigotes | 3.75 - 74.99 | [16] | |
| Benznidazole | Amastigotes | 2.44 - 8.36 | [7][9] |
| Trypomastigotes | 25.81 - 137.62 | [7] | |
| Epimastigotes | 7.6 - 32 | [17] | |
| Nifurtimox | Amastigotes | 0.082 - 2.62 | [2][9] |
| Trypomastigotes | 3.60 | [9] | |
| Epimastigotes | 2.25 - 5.05 | [2] | |
| Metronidazole | Amastigotes | >200 | [14][18] |
| Trypomastigotes | >200 | [14][18] |
Table 2: Comparative in vitro Activity of 5-Nitroimidazoles against Bacteroides fragilis
| Compound | Geometric Mean MIC (µM) | Reference(s) |
| Tinidazole | 0.5 | [14] |
| Ornidazole | 1.0 | [14] |
| Metronidazole | 2.1 | [14] |
| Secnidazole | 2.1 | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative assessment are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, Benznidazole) and control compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
DNA Damage Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[11] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[11]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to remove cell membranes and histones.[20]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.[20]
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Mutagenicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[6] The test measures the ability of a chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.[6]
Protocol:
-
Strain Preparation: Grow cultures of the appropriate Salmonella tester strains.
-
Metabolic Activation (optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to mimic metabolic activation of the test compound.[4]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 fraction (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]
Nitroreductase Activity Assay
This spectrophotometric assay measures the activity of nitroreductase enzymes.
Principle: The activity of nitroreductase can be determined by monitoring the oxidation of NADH or NADPH, which is coupled to the reduction of a nitroaromatic substrate.[22] The decrease in absorbance at 340 nm due to the oxidation of NAD(P)H is proportional to the enzyme activity.[22]
Protocol:
-
Enzyme Preparation: Prepare a crude cell extract or purified nitroreductase enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NAD(P)H, and the nitroimidazole substrate (e.g., this compound, Benznidazole).
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H.
Conclusion
This compound and other nitroimidazoles share a common mechanism of action initiated by reductive activation, leading to the formation of cytotoxic intermediates that damage cellular macromolecules. However, significant differences in their specific modes of action exist. This compound exhibits a broader range of effects, with a pronounced impact on protein synthesis in addition to DNA damage and thiol scavenging. In contrast, other nitroimidazoles and the related nitrofuran, Nifurtimox, are more strongly associated with the generation of oxidative stress through redox cycling and direct DNA damage. These mechanistic nuances likely contribute to their differing spectra of activity and potencies against various pathogens. A thorough understanding of these differences is crucial for the rational design and development of new, more effective nitroimidazole-based chemotherapies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Nifurtimox (Lampit) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 5. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug repurposing strategy against Trypanosoma cruzi infection: In vitro and in vivo assessment of the activity of metronidazole in mono- and combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. Metronidazole in mono- and combined therapy against Trypanosoma cruzi - a drug repurposing strategy for Chagas disease [myeventflo.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 22. Spectrophotometric activity microassay for pure and recombinant cytochrome P450-type nitric oxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Megazol: A Promising Alternative Against Benznidazole-Resistant Trypanosoma cruzi
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of benznidazole-resistant Trypanosoma cruzi strains presents a significant challenge to the effective treatment of Chagas disease. This guide provides a comparative analysis of Megazol, a nitroimidazole-thiadiazole derivative, and benznidazole, the current standard-of-care, with a focus on their efficacy against resistant parasites. Experimental data, detailed protocols, and mechanistic pathways are presented to inform future research and drug development strategies.
Comparative Efficacy of this compound and Benznidazole
In vitro studies demonstrate that this compound retains significant activity against T. cruzi strains that have developed resistance to benznidazole. The primary mechanism of benznidazole resistance is associated with the reduced expression or mutation of the type I nitroreductase (TcNTR), an enzyme essential for the activation of this prodrug. As this compound's mechanism of action is largely independent of TcNTR, it circumvents this common resistance pathway.
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and benznidazole against a parental, benznidazole-susceptible T. cruzi strain and a genetically modified benznidazole-resistant strain with a heterozygous knockout of the TcNTR gene (TcNTR+/-).
| Compound | T. cruzi Strain | IC50 (μM) | Fold Resistance | Reference |
| Benznidazole | Parental (WT) | 3.0 ± 0.4 | - | [1] |
| Benznidazole | Resistant (TcNTR+/-) | 15.0 ± 1.5 | 5.0 | [1] |
| This compound | Parental (WT) | 1.5 ± 0.2 | - | [1] |
| This compound | Resistant (TcNTR+/-) | 2.2 ± 0.3 | 1.5 | [1] |
Mechanisms of Action and Resistance
The differential efficacy of this compound and benznidazole against resistant strains is rooted in their distinct molecular mechanisms.
Benznidazole: This prodrug requires activation by the parasitic enzyme TcNTR. Once activated, it generates reactive metabolites, including glyoxal, which induce DNA damage and other cytotoxic effects, ultimately leading to parasite death.[1][2] Resistance primarily arises from mutations in the TcNTR gene, which prevent the activation of benznidazole, rendering the drug ineffective.[1][3]
This compound: In contrast, this compound's trypanocidal activity is multifactorial and less reliant on TcNTR. Its primary modes of action are believed to be the inhibition of protein synthesis and the depletion of trypanothione, a crucial antioxidant in trypanosomes. By acting as a thiol scavenger, this compound disrupts the parasite's redox balance, leading to oxidative stress and cell death.[4][5] This distinct mechanism allows it to remain effective against parasites that are resistant to benznidazole due to TcNTR modifications.
Signaling and Resistance Pathways
The following diagrams illustrate the proposed mechanisms of action for benznidazole and this compound, as well as the pathway to benznidazole resistance.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of drug efficacy against T. cruzi.
1. In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol is used to determine the concentration of a drug that inhibits 50% of parasite growth.
2. Selection of Benznidazole-Resistant T. cruzi
This protocol describes the process of generating drug-resistant parasite lines in the laboratory.
Conclusion
The available data strongly suggest that this compound is a viable candidate for the treatment of Chagas disease caused by benznidazole-resistant T. cruzi strains. Its distinct mechanism of action, which is not primarily dependent on the TcNTR enzyme, allows it to overcome the most common form of benznidazole resistance. Further in vivo studies and clinical trials are warranted to fully validate the efficacy and safety of this compound as a new therapeutic option for this neglected tropical disease.
References
- 1. pnas.org [pnas.org]
- 2. In vitro susceptibility to benznidazole, nifurtimox and posaconazole of Trypanosoma cruzi isolates from Paraguay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Analysis of the Genotoxic Profiles of Megazol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic profiles of the trypanocidal agent Megazol and its various derivatives. This compound, a 5-nitroimidazole, has demonstrated high efficacy against Trypanosoma cruzi and Trypanosoma brucei, including drug-resistant strains. However, its clinical development has been impeded by concerns over its mutagenic and genotoxic properties.[1][2] This has prompted extensive research into synthesizing and evaluating derivatives with potentially lower toxicity while retaining antiparasitic activity. This document synthesizes experimental data from key genotoxicity assays, details the methodologies employed, and visualizes the underlying mechanisms and workflows to offer an objective comparison for researchers in the field.
Mechanism of Genotoxicity
The genotoxic effects of this compound and other nitroheterocyclic compounds are generally attributed to the bioreductive activation of their nitro group.[3][4] In the target parasite, and potentially in mammalian cells, the nitro group undergoes a one- or two-electron reduction catalyzed by nitroreductase enzymes.[5] This process generates highly reactive nitro anion radicals and other reduced oxygen species that can directly interact with DNA, leading to strand breaks, alkali-labile sites, and other forms of DNA damage.[3][6] Studies have shown that DNA repair-deficient Trypanosoma brucei mutants are hypersensitive to this compound, confirming that its trypanocidal activity is linked to the induction of DNA damage.[3][7][8]
References
- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo chromosomal aberrations induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Head-to-head comparison of Megazol and suramin in experimental African trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two trypanocidal agents, Megazol and suramin, in the context of experimental African trypanomiasis. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, presenting a clear picture for researchers in the field.
At a Glance: Efficacy and Physicochemical Properties
| Parameter | This compound | Suramin |
| Chemical Class | Nitroimidazole | Polyanionic Naphthylamine Derivative |
| In Vitro Efficacy (T.b. brucei) | EC50: 0.01 µg/mL[1] IC50: 0.15 ± 0.02 µM (bloodstream form)[2] | IC50: 3–100 µM (inhibits purified glycolytic enzymes)[3], EC50: 17.2 nM[3] |
| In Vivo Efficacy (Monotherapy) | In a rat model of CNS trypanosomiasis, rats treated with this compound alone died at approximately 29 days post-treatment.[4] | In the same rat model, rats treated with suramin alone died at approximately 26 days post-treatment.[4] |
| Primary Mechanism of Action | Pro-drug that is reductively activated to cause DNA damage.[2] | Polypharmacological, including inhibition of glycolytic enzymes and other cellular processes.[5][6] |
In-Depth Analysis: Mechanism of Action
This compound: A Trojan Horse Targeting Trypanosomal DNA
This compound is a pro-drug that requires activation within the parasite to exert its trypanocidal effects. Its mechanism centers on the reduction of its nitro group by a nitroreductase enzyme within the trypanosome. This activation process generates reactive nitro radicals that are highly toxic and lead to significant DNA damage, ultimately resulting in parasite death.[2][7]
Suramin: A Multi-Pronged Attack on Parasite Metabolism
Suramin's mechanism of action is more complex and is described as polypharmacological, meaning it interacts with multiple targets within the parasite.[5] One of its key modes of action is the inhibition of several enzymes in the glycolytic pathway, which is the primary source of ATP for bloodstream-form trypanosomes.[3][6] By disrupting energy metabolism, suramin effectively starves the parasite. Additionally, suramin has been shown to interfere with other cellular processes.
Experimental Corner: Protocols and Workflows
The following sections detail the methodologies employed in key studies comparing this compound and suramin.
In Vivo Efficacy in a Rat Model of CNS Trypanosomiasis
This experimental protocol was designed to assess the efficacy of this compound and suramin, both as monotherapies and in combination, in a late-stage animal model of African trypanosomiasis with central nervous system involvement.[4]
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for this study.[4]
-
Parasite Strain: The Trypanosoma brucei brucei AnTat 1.1E strain was used to induce infection.[4]
-
Infection: Rats were infected via intraperitoneal injection. The establishment of a central nervous system infection was a key feature of this model.[4]
-
Drug Administration:
-
Monitoring:
In Vitro Drug Susceptibility Testing
In vitro assays are crucial for determining the direct activity of compounds against the parasite. The Alamar Blue assay is a common method used to assess the viability of Trypanosoma brucei after drug exposure.
Experimental Workflow:
Detailed Methodology:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in a suitable medium (e.g., HMI-9) in 96-well plates.
-
Drug Preparation: Serial dilutions of this compound and suramin are prepared.
-
Incubation: Parasites are incubated with the drugs for a set period, typically 72 hours.
-
Viability Assessment: Alamar Blue (resazurin) is added to the wells. Viable, metabolically active parasites reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence is then measured to quantify parasite viability.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug that inhibits parasite growth by 50%.
Summary and Future Directions
This comparative guide highlights the distinct profiles of this compound and suramin in the context of experimental African trypanosomiasis. This compound, a pro-drug activated within the parasite to inflict DNA damage, shows potent in vitro activity. Suramin, with its multifaceted mechanism targeting parasite metabolism, has long been a clinical option for early-stage disease.
The in vivo data from the rat model of CNS trypanosomiasis suggests that as monotherapies, neither drug was curative in the late stage of the disease, with both groups of animals succumbing to the infection.[4] However, it is important to note that this is a single study and further head-to-head comparisons in different experimental models and at different stages of the disease are warranted.
The significant finding from several studies is the potent synergy observed when this compound and suramin are used in combination, leading to cures in late-stage experimental models. This suggests that a combined therapeutic approach may be a promising strategy for overcoming the limitations of each drug as a monotherapy.
Future research should focus on:
-
Direct head-to-head in vitro and in vivo comparisons of this compound and suramin in standardized experimental models to provide a more comprehensive understanding of their relative potencies and efficacies.
-
Further elucidation of the specific molecular targets of suramin to better understand its polypharmacological nature.
-
Optimization of combination therapy regimens to maximize efficacy and minimize potential toxicity.
By continuing to build on these experimental findings, the research community can pave the way for more effective treatments for African trypanosomiasis.
References
- 1. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Surgical and intravital microscopy protocol to image Trypanosoma brucei–host interactions in live rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Megazol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Megazol (CAS 19622-55-0) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.
This compound is recognized as harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting toxic effects.[1] Improper disposal can lead to environmental contamination and potential regulatory non-compliance. The following procedures are designed to provide clear, step-by-step guidance for the safe management of this compound waste.
Summary of Key Disposal Principles
The fundamental principle for the disposal of this compound and its associated waste is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. All disposal activities must comply with local, state, and federal regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Data |
| Chemical Name | 5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine |
| CAS Number | 19622-55-0 |
| Molecular Formula | C6H6N6O2S |
| Molecular Weight | 226.22 g/mol |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1] |
| Solubility | Limited in aqueous media |
Experimental Protocols for Waste Management
The following protocols outline the required steps for the disposal of various forms of this compound waste generated in a laboratory.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired pure this compound, as well as any solid materials heavily contaminated with this compound.
-
Waste Collection:
-
Place solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with this compound and not be made of materials that can react with it. High-density polyethylene (HDPE) containers are generally suitable.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine)".
-
The specific hazard(s): "Toxic," "Aquatic Hazard."
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
-
-
Storage:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure that the container is stored separately from incompatible materials, such as strong acids, strong bases, and strong oxidizing or reducing agents.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Protocol 2: Disposal of this compound Solutions
This protocol applies to aqueous and organic solutions containing this compound.
-
Waste Segregation and Collection:
-
Collect this compound solutions in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix aqueous and organic solvent waste streams unless specifically permitted by your disposal contractor.
-
The container must be chemically compatible with the solvent used.
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
In addition to the information required in Protocol 1, the label must also list all chemical components of the solution, including solvents and their approximate concentrations.
-
-
Storage:
-
Store the container in the SAA, ensuring it is segregated from incompatible waste streams.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.
-
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to items such as pipette tips, gloves, vials, and other disposable materials that have come into contact with this compound.
-
Gross Decontamination:
-
Where feasible, remove excess this compound from labware before disposal.
-
-
Waste Collection:
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Sharps, such as needles or contaminated broken glass, must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
-
Labeling:
-
Label the container or bag as "Hazardous Waste" with the contaminant identified as "this compound."
-
-
Storage and Disposal:
-
Store and dispose of the waste as outlined in Protocol 1.
-
Protocol 4: Decontamination and Disposal of Empty this compound Containers
Due to its acute aquatic toxicity, containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
-
Rinsate Management:
-
Crucially, the rinsate from all three rinses must be collected and managed as hazardous liquid waste as described in Protocol 2. Do not dispose of the rinsate down the drain.
-
-
Container Disposal:
-
After triple rinsing and air drying, deface or remove the original manufacturer's label.
-
The now-decontaminated container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. For further guidance, consult your institution's Environmental Health and Safety department and the Safety Data Sheet for this compound.
References
Personal protective equipment for handling Megazol
Essential Safety and Handling Guide for Megazol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers a procedural, step-by-step framework for safe operational and disposal practices.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is essential to understand its specific hazards to implement appropriate safety measures.
| Hazard Classification | Description |
| GHS Classification | Acute toxicity, Oral (Category 4)[1] |
| Acute aquatic toxicity (Category 1)[1] | |
| Chronic aquatic toxicity (Category 1)[1] | |
| Hazard Statements | H302: Harmful if swallowed.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[1] Different levels of protection may be required depending on the task.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety goggles with side-shields | To be worn at all times in the laboratory to protect from splashes or dust. |
| Hand Protection | Protective, chemical-resistant gloves | Thicker gloves offer better protection.[2] It is recommended to change gloves regularly (e.g., every 30-60 minutes) or immediately if they are damaged or contaminated.[2] For high-risk activities, consider double-gloving.[3] |
| Body Protection | Impervious clothing / Protective disposable gown | A lab coat or gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to protect the skin.[1][3] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas.[1] An N95 respirator or higher may be necessary when handling powders outside of a containment system or during a large spill to prevent inhalation of dust or aerosols.[2][4] |
Operational Plans: Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation : Work in a designated area with adequate exhaust ventilation.[1] Ensure a safety shower and eyewash station are accessible.[1]
-
Avoid Exposure : Prevent all contact with eyes and skin, and avoid inhaling any dust or aerosols.[1]
-
Personal Hygiene : Wash hands and skin thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1]
Storage Plan
-
Container : Keep the container tightly sealed.[1]
-
Environment : Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Temperature :
-
Incompatibilities : Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency and Disposal Protocols
Accidental Release Measures
-
Evacuate : Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Protect : Don full personal protective equipment, including respiratory protection.[1] Avoid breathing any vapors, mist, or dust.[1]
-
Contain : Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1]
-
Clean-up :
First Aid
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1] Seek prompt medical attention.[1]
-
Skin Contact : Thoroughly rinse the affected skin with plenty of water.[1] Remove all contaminated clothing and shoes.[1] Call a physician.[1]
-
Inhalation : Move the individual to fresh air immediately.[1]
-
Ingestion : If the person feels unwell, call a poison control center or a doctor.[1] Rinse the mouth with water.[1]
Disposal Plan
All waste materials must be treated as hazardous.
-
Substance Disposal : Dispose of this compound and its containers at an approved waste disposal plant.[1]
-
Contaminated Items : Any items contaminated with this compound, including PPE and cleaning materials, should also be disposed of as hazardous waste.[6]
-
Regulations : All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Avoid releasing this compound into the environment.[1]
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
